molecular formula C14H20N6O5S B12400242 SAH-13C10

SAH-13C10

Katalognummer: B12400242
Molekulargewicht: 394.34 g/mol
InChI-Schlüssel: ZJUKTBDSGOFHSH-JIXUBOHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SAH-13C10 is a useful research compound. Its molecular formula is C14H20N6O5S and its molecular weight is 394.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H20N6O5S

Molekulargewicht

394.34 g/mol

IUPAC-Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1

InChI-Schlüssel

ZJUKTBDSGOFHSH-JIXUBOHWSA-N

Isomerische SMILES

[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

SAH-13C10: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of SAH-13C10 and its unlabeled analogue, S-Adenosyl-L-homocysteine (SAH). It details their chemical properties, biological significance, and applications in research, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Introduction to this compound and S-Adenosyl-L-homocysteine (SAH)

S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate in cellular metabolism, primarily formed as a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. This compound is the stable isotope-labeled version of SAH, containing ten ¹³C atoms. This isotopic labeling makes it an invaluable tool in metabolic studies and quantitative mass spectrometry.

SAH plays a critical role in regulating cellular methylation processes. As a product of methyltransferase activity, it acts as a potent feedback inhibitor for most SAM-dependent methyltransferases.[1][2] The intracellular ratio of SAM to SAH is a crucial indicator of the cell's "methylation potential," and dysregulation of this ratio is implicated in various pathological conditions.[3]

This compound serves as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of SAH in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4] The use of a ¹³C-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6]

Chemical and Physical Properties

The chemical and physical properties of this compound are virtually identical to those of unlabeled SAH, with the primary difference being its molecular weight due to the incorporation of ten ¹³C isotopes.

PropertyS-Adenosyl-L-homocysteine (SAH)This compound
Synonyms AdoHcy, S-Adenosylhomocysteine¹³C Labeled SAH
CAS Number 979-92-02687960-02-5
Molecular Formula C₁₄H₂₀N₆O₅SC₄¹³C₁₀H₂₀N₆O₅S
Molecular Weight 384.41 g/mol 394.35 g/mol (calculated)
Appearance Crystalline solidNot specified, likely a solid
Melting Point 209 - 211 °CNot specified
Storage -20°C-20°C
Stability ≥ 4 yearsNot specified, expected to be stable

Quantitative Biological Data: Inhibition of Methyltransferases

SAH is a known inhibitor of SAM-dependent methyltransferases. The following table summarizes key quantitative data regarding its inhibitory activity.

Enzyme/ComplexSubstrateIC₅₀KᵢKₘ for SAMOrganism/System
METTL3-METTL14-0.9 ± 0.1 µM--In vitro
G9aHistone H3 Peptide6.83 µM (Gliotoxin)-0.6 ± 0.096 µMIn vitro
Dnmt1DNA--4.4 ± 0.5 µMIn vitro
Dnmt3bdIdC--0.3 ± 0.1 µMIn vitro
Dnmt3bdGdC--0.7 ± 0.3 µMIn vitro

Note: S-adenosylhomocysteine is a potent product inhibitor of most S-adenosylmethionine-dependent methyltransferases, with Kᵢ values in the submicromolar to low micromolar range.[1][2] For many methyltransferases, the Kᵢ value for SAH is often lower than the Kₘ value for SAM.[2]

Signaling Pathway: The Methionine Cycle

SAH is a central component of the methionine cycle, a critical metabolic pathway that regulates the flow of methyl groups for various cellular processes.

Methionine_Cycle cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_folate Folate Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methylated Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (H₂O -> Adenosine) Homocysteine->Methionine Methionine Synthase (5-MTHF -> THF, B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Serine) Cysteine Cysteine Cystathionine->Cysteine CGL THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT FiveMTHF 5-Methyl-THF (5-MTHF) MTHF->FiveMTHF MTHFR FiveMTHF->THF to Methionine Synthase

Caption: The Methionine Cycle and related pathways.

The methionine cycle begins with the activation of methionine by ATP to form SAM, the universal methyl donor.[7] Methyltransferases then catalyze the transfer of the methyl group from SAM to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, producing SAH as a byproduct.[1] SAH is a potent inhibitor of these methyltransferases and must be removed for methylation reactions to continue.[2] This is accomplished by SAH hydrolase, which reversibly hydrolyzes SAH to homocysteine and adenosine.[8] Homocysteine can then be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine.[7]

Experimental Protocols

Protocol for a Generic Methyltransferase Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a compound, such as SAH, against a SAM-dependent methyltransferase using a commercially available assay kit that detects SAH formation (e.g., AptaFluor™ or MTase-Glo™).

Materials:

  • Purified methyltransferase enzyme

  • Enzyme-specific substrate (e.g., histone peptide, DNA oligonucleotide)

  • S-Adenosyl-L-methionine (SAM)

  • S-Adenosyl-L-homocysteine (SAH) for standard curve

  • Test inhibitor (e.g., unlabeled SAH)

  • Assay buffer

  • SAH detection reagent kit (e.g., AptaFluor™ SAH Methyltransferase Assay)

  • Microplate reader (fluorescence or luminescence)

  • 384-well or 96-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (SAH) in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.

    • Prepare solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, often near the Kₘ for SAM and the substrate.

    • Prepare SAH standards for a standard curve by serially diluting a known concentration of SAH in assay buffer.

  • Enzyme Reaction:

    • To the wells of the assay plate, add the test inhibitor at various concentrations. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).

    • Add the substrate and SAM to the wells.

    • Initiate the methyltransferase reaction by adding the enzyme to all wells except the no-enzyme control.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for SAH production. The reaction time should be within the linear range of the assay.

  • SAH Detection:

    • Stop the enzyme reaction by adding the stop reagent provided in the detection kit.

    • Add the SAH detection mixture to all wells, including the SAH standards.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-3 hours) to allow the detection signal to develop.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader at the appropriate wavelength for the detection reagent (fluorescence or luminescence).

    • Generate a standard curve by plotting the signal from the SAH standards against their known concentrations.

    • Convert the signal from the enzyme reaction wells to the concentration of SAH produced using the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Exp_Workflow_Inhibition cluster_prep 1. Preparation cluster_reaction 2. Enzyme Reaction cluster_detection 3. SAH Detection cluster_analysis 4. Data Analysis P1 Prepare Reagents: - Inhibitor Dilutions - Enzyme, Substrate, SAM - SAH Standards R1 Add Inhibitor to Plate P1->R1 R2 Add Substrate & SAM R1->R2 R3 Initiate with Enzyme R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop Reaction R4->D1 D2 Add SAH Detection Mix D1->D2 D3 Incubate at RT D2->D3 A1 Read Plate D3->A1 A2 Generate Standard Curve A1->A2 A3 Calculate % Inhibition A2->A3 A4 Determine IC50 A3->A4

Caption: Workflow for a methyltransferase inhibition assay.

Protocol for Quantification of SAH in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines the general steps for quantifying endogenous SAH in a biological matrix (e.g., plasma, cell lysate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Materials:

  • Biological samples (e.g., plasma, cell lysates)

  • This compound internal standard (IS) of known concentration

  • Unlabeled SAH for calibration standards

  • Acetonitrile (ACN) with formic acid (FA) for protein precipitation

  • Mobile phases for LC (e.g., Water with 0.1% FA, ACN with 0.1% FA)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of unlabeled SAH into a surrogate matrix (e.g., charcoal-stripped plasma or the same matrix as the samples if SAH is not endogenous). Prepare QCs at low, medium, and high concentrations in the same manner.

    • Sample Extraction:

      • Thaw biological samples, calibration standards, and QCs on ice.

      • To a fixed volume of each sample, standard, and QC, add a precise volume of the this compound internal standard solution.

      • Perform protein precipitation by adding a volume of cold ACN with 0.1% FA (e.g., 3 volumes).

      • Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

      • Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Equilibrate the LC column with the initial mobile phase conditions. Inject a small volume of the extracted sample onto the column. Use a gradient elution to separate SAH from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled SAH and this compound.

      • Example transitions: These would need to be optimized for the specific instrument.

    • Develop an injection list that includes blanks, calibration standards, QCs, and unknown samples.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte (SAH) and the internal standard (this compound) for all injections.

    • Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC, and sample.

    • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis (typically with 1/x² weighting).

    • Determine the concentration of SAH in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

    • Validate the assay by ensuring the QCs are within acceptable accuracy and precision limits (e.g., ±15%).

Exp_Workflow_LCMS cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_quant 3. Quantification P1 Prepare Calibrators & QCs P2 Add this compound IS to Samples P1->P2 P3 Protein Precipitation (ACN) P2->P3 P4 Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject Sample onto LC P5->A1 A2 Separate Analyte A1->A2 A3 Detect by MS/MS (MRM) A2->A3 Q1 Integrate Peak Areas A3->Q1 Q2 Calculate Peak Area Ratios Q1->Q2 Q3 Generate Calibration Curve Q2->Q3 Q4 Determine Sample Concentrations Q3->Q4

Caption: Workflow for LC-MS/MS quantification of SAH.

Conclusion

This compound, as a stable isotope-labeled analog of S-Adenosyl-L-homocysteine, is an indispensable tool for researchers in drug development and metabolic studies. Its use as an internal standard enables highly accurate and precise quantification of SAH, a critical modulator of cellular methylation. Understanding the chemical properties of SAH, its role in the methionine cycle, and its inhibitory effects on methyltransferases is fundamental for investigating the epigenetic and metabolic basis of various diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of this compound in a research setting.

References

Unraveling the Metabolic Maze: The Enigmatic SAH-13C10

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current scientific literature reveals no specific compound designated as "SAH-13C10" and its associated mechanism of action in metabolic pathways. The search results for this term predominantly lead to research on "Subarachnoid Hemorrhage (SAH)" and the various signaling cascades implicated in its pathophysiology. The "13C" component of the query likely refers to the use of Carbon-13 isotopes in metabolic flux analysis, a common experimental technique to trace the fate of molecules through biochemical pathways.

While a direct analysis of this compound is not possible due to the absence of data, this guide will provide an in-depth overview of the metabolic and signaling pathways frequently investigated in the context of Subarachnoid Hemorrhage, a field where a similarly named compound might hypothetically be studied. We will also delve into the principles of 13C-assisted metabolism analysis, a key experimental approach in metabolic research.

Metabolic Dysregulation Following Subarachnoid Hemorrhage

Subarachnoid Hemorrhage is a life-threatening condition characterized by bleeding into the subarachnoid space, leading to a cascade of secondary brain injuries. A significant body of research highlights the critical role of metabolic and inflammatory signaling pathways in the aftermath of SAH. Understanding these pathways is crucial for the development of therapeutic interventions.

Several key signaling pathways are implicated in the early brain injury that follows SAH. These include:

  • Toll-Like Receptor 4 (TLR4) Signaling: TLR4, expressed on microglia, plays a pivotal role in the innate immune response and neuroinflammation following SAH.[1] Its activation triggers downstream signaling cascades that lead to the production of inflammatory cytokines.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways are involved in cellular stress responses, and their activation is observed in cerebral arteries and the cortex after SAH.[2] Inhibition of these pathways has been shown to reduce blood-brain barrier permeability and brain edema.[2]

  • PI3K/Akt and mTOR Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and metabolism. The mammalian target of rapamycin (mTOR) pathway, a downstream effector of PI3K/Akt, is also implicated in the neuronal response to SAH.[3][4]

  • Inflammation and Immune Cell Signaling: SAH induces a significant inflammatory response involving various immune cells and the activation of signaling pathways such as NF-κB.[3][5] This neuroinflammation contributes significantly to secondary brain injury.[1][3]

The intricate interplay of these pathways highlights the complex metabolic and cellular reprogramming that occurs after SAH.

Visualizing a Potential Experimental Workflow for Metabolic Analysis

To investigate the effect of a hypothetical compound like this compound on cellular metabolism, a researcher might employ a 13C-labeling experiment. The following diagram illustrates a generalized workflow for such an investigation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Metabolite Analysis cluster_interpretation Data Interpretation A Cells (e.g., Neurons, Astrocytes) B Culture in Medium with ¹³C-labeled Substrate (e.g., ¹³C-Glucose) A->B C Treatment with Hypothetical this compound B->C D Metabolite Extraction C->D E Mass Spectrometry (MS) Analysis D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Analysis F->G H Pathway Activity Determination G->H I Identification of Drug Target H->I

A generalized workflow for investigating the metabolic effects of a compound using 13C-labeling.

Principles of 13C-Assisted Metabolism Analysis

13C-assisted metabolism analysis is a powerful technique to trace the flow of carbon atoms through metabolic pathways.[6][7] This method allows researchers to determine the activity of different pathways and discover new enzymatic reactions.[6][7]

Experimental Protocol: A Generalized Approach for 13C-Labeling Studies

The following outlines a general protocol for a 13C-labeling experiment, which could be adapted to study the effects of a novel compound.

1. Cell Culture and Labeling:

  • Cells of interest (e.g., neuronal cell lines, primary astrocytes) are cultured in a defined minimal medium.

  • A specific 13C-labeled substrate, such as [U-13C]-glucose or [1,2-13C]-glucose, is used as the primary carbon source. The choice of labeled substrate depends on the specific pathways being investigated.[6]

  • Cells are grown in the presence of the labeled substrate to achieve isotopic steady state.

2. Experimental Treatment:

  • Once cells have reached a steady state of labeling, they are treated with the experimental compound (e.g., the hypothetical this compound) at various concentrations and for different durations.

  • Control groups (vehicle-treated) are run in parallel.

3. Metabolite Extraction:

  • After treatment, cellular metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, to halt enzymatic activity.

  • Intracellular metabolites are then extracted from the cells.

4. Analytical Measurement:

  • The extracted metabolites are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Mass spectrometry allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

5. Data Analysis and Interpretation:

  • The mass isotopologue distributions are used to calculate metabolic fluxes through various pathways. This often involves sophisticated computational modeling.

  • By comparing the metabolic flux maps of treated and untreated cells, researchers can identify the specific metabolic pathways affected by the compound.

Hypothetical Signaling Pathway Affected by a Neuroprotective Compound

In the context of SAH, a therapeutic agent might be designed to modulate pathways that promote neuronal survival and reduce inflammation. The diagram below illustrates a hypothetical signaling cascade where a compound could exert a neuroprotective effect.

Signaling_Pathway SAH Subarachnoid Hemorrhage (SAH) ROS Reactive Oxygen Species (ROS) SAH->ROS Inflammation Neuroinflammation SAH->Inflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis Inflammation->Apoptosis Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes SAH_13C10 Hypothetical This compound SAH_13C10->Nrf2 activates

A hypothetical pathway showing how a compound could mitigate SAH-induced oxidative stress.

Conclusion

While the specific entity "this compound" remains unidentified in the current scientific landscape, the principles of metabolic investigation and the known signaling pathways in Subarachnoid Hemorrhage provide a robust framework for understanding how such a compound could be characterized. Future research may yet reveal the existence and mechanism of this compound or similarly named therapeutic agents. The methodologies and pathways described herein represent the forefront of research in metabolic regulation and drug discovery in the context of acute brain injury. Researchers in this field are encouraged to utilize these established techniques to elucidate the mechanisms of novel therapeutic candidates.

References

The Central Role of S-Adenosylhomocysteine in Cellular Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of S-Adenosylhomocysteine as a Critical Regulator of Methyltransferase Activity and Epigenetic Landscapes.

Abstract

Cellular methylation is a fundamental biological process, pivotal to the regulation of gene expression, protein function, and metabolic pathways. This process is critically dependent on the availability of S-adenosylmethionine (SAM), the universal methyl donor. However, the efficiency of these myriad methylation reactions is tightly controlled by the concentration of its byproduct, S-Adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of virtually all SAM-dependent methyltransferases. Consequently, the intracellular ratio of SAM to SAH, often termed the "methylation index," serves as a key indicator of the cell's capacity to perform methylation. This technical guide provides a comprehensive overview of the biochemical significance of SAH, the mechanisms governing its cellular concentration, and its profound impact on cellular processes such as DNA and histone methylation. Furthermore, it details established experimental protocols for the quantification of SAH and the assessment of methylation status, presenting key quantitative data and visualizing the core pathways involved.

Introduction to Cellular Methylation and the Methionine Cycle

Methylation is a ubiquitous biochemical reaction involving the transfer of a methyl group (CH₃) from a donor molecule to a substrate, such as DNA, RNA, proteins, or small molecules.[1] This modification is catalyzed by a large family of enzymes known as methyltransferases (MTs). The universal methyl donor for these reactions is S-adenosylmethionine (SAM).[2]

SAM is synthesized from the essential amino acid methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT).[3][4] After donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH).[2][5] SAH is then hydrolyzed into adenosine and homocysteine by the enzyme SAH hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY).[6][7] This hydrolysis is a critical step, as SAH is a potent product inhibitor of MTs.[8][9] Homocysteine can then be remethylated to regenerate methionine, completing the methionine cycle.[10]

The balance between SAM and SAH is crucial for maintaining cellular function. The SAM/SAH ratio is widely regarded as the "methylation index" or a measure of the cell's methylation potential.[3][4] A high SAM/SAH ratio favors ongoing methylation reactions, whereas a low ratio, typically caused by the accumulation of SAH, leads to the inhibition of methylation processes.[3][11]

Inhibition_Mechanism cluster_active Active Methylation cluster_inhibited SAH Inhibition MT_A Methyltransferase (Active Site) Product_A Methylated Product MT_A->Product_A CH₃ SAH_A SAH MT_A->SAH_A SAM_A SAM SAM_A->MT_A Substrate_A Substrate Substrate_A->MT_A MT_I Methyltransferase (Active Site) SAH_I SAH SAH_I->MT_I Binds to active site SAM_I SAM SAM_I->MT_I Blocked Substrate_I Substrate Substrate_I->MT_I Blocked title1 Normal Enzyme Function cluster_active cluster_active title2 Competitive Inhibition by SAH cluster_inhibited cluster_inhibited Experimental_Workflow cluster_SAH cluster_DNA start Start: Biological Sample (e.g., Cells, Tissue) lysis_sah Homogenization in PCA start->lysis_sah dna_extraction Genomic DNA Extraction start->dna_extraction centrifuge_sah Centrifugation lysis_sah->centrifuge_sah lcms LC-MS/MS Analysis centrifuge_sah->lcms ratio Calculate SAM/SAH Ratio (Methylation Index) lcms->ratio correlation Correlate SAH Level with Methylation Status ratio->correlation digestion HpaII / MspI Digestion dna_extraction->digestion radiolabel [³H]-dCTP Incorporation digestion->radiolabel quantify Scintillation Counting radiolabel->quantify methylation_status Determine Global Methylation Status quantify->methylation_status methylation_status->correlation

References

SAH-13C10: A Technical Guide to its Application as a Stable Isotope Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of S-Adenosyl-L-homocysteine-13C10 (SAH-13C10) as a stable isotope labeled (SIL) internal standard for the precise and accurate quantification of S-Adenosyl-L-homocysteine (SAH) in various biological matrices. Its application is critical in advancing research in areas where methylation is a key regulatory mechanism, including epigenetics, oncology, and neurobiology, as well as in the development of novel therapeutics targeting methyltransferases.

Core Concepts: The Role of SAH and the Need for Accurate Quantification

S-Adenosyl-L-homocysteine (SAH) is a crucial intermediate in the methionine cycle and a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][2] These enzymes are responsible for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[1] The ratio of SAM to SAH, often referred to as the "methylation potential," is a critical determinant of cellular methylation capacity.[3] Dysregulation of this ratio has been implicated in numerous disease states, making the accurate measurement of SAH levels essential for both basic research and clinical diagnostics.

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological samples.[4] this compound, a non-radioactive, stable isotope-labeled analog of SAH, serves as an ideal internal standard for these assays. By incorporating ten 13C atoms, this compound is chemically identical to its endogenous counterpart but possesses a distinct mass, allowing for its differentiation and quantification by mass spectrometry. This co-elution and co-ionization with the analyte of interest corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.

Quantitative Data for this compound Application

The following tables summarize typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SAH using this compound as an internal standard. These values are representative of what can be achieved with a validated assay.

Table 1: LC-MS/MS Method Parameters for SAH Quantification

ParameterValue
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (SAH) m/z 385.1 → 136.1
MRM Transition (this compound) m/z 395.1 → 146.1

Table 2: Assay Performance Characteristics

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 5 nM
Upper Limit of Quantification (ULOQ) 1000 - 5000 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Experimental Protocols

Quantification of SAH in Biological Samples (e.g., Plasma, Cell Lysates)

This protocol outlines a standard workflow for the quantification of SAH using this compound as an internal standard.

a. Sample Preparation:

  • Thaw frozen biological samples on ice.

  • To 50 µL of sample (plasma, cell lysate), add 150 µL of ice-cold methanol containing a known concentration of this compound (e.g., 50 nM).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the analytical column.

  • Elute the analytes using a gradient program (e.g., 0-2 min: 2% B; 2-8 min: 2-98% B; 8-10 min: 98% B; 10.1-12 min: 2% B).

  • Monitor the MRM transitions for SAH and this compound in the mass spectrometer.

c. Data Analysis:

  • Integrate the peak areas for both SAH and this compound.

  • Calculate the peak area ratio (SAH / this compound).

  • Generate a calibration curve by plotting the peak area ratio of the standards against their known concentrations.

  • Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios from the calibration curve.

Methyltransferase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound on a specific methyltransferase enzyme by measuring the production of SAH.

a. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Methyltransferase enzyme

    • Substrate (e.g., DNA, protein)

    • S-Adenosyl-L-methionine (SAM)

    • Assay buffer

    • Test inhibitor at various concentrations

  • Initiate the reaction by adding SAM.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

b. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold methanol containing this compound as the internal standard.

  • Proceed with the protein precipitation and sample extraction steps as described in the quantification protocol above.

c. LC-MS/MS Analysis and Data Interpretation:

  • Quantify the amount of SAH produced in each reaction using the LC-MS/MS method.

  • Plot the concentration of SAH produced against the concentration of the test inhibitor.

  • Calculate the IC50 value of the inhibitor, which represents the concentration required to inhibit 50% of the enzyme's activity.

Visualizing the Core Concepts

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Methionine_Cycle cluster_inhibition Inhibition Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ATP Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate SAH S-Adenosyl-L-homocysteine (SAH) Methyltransferase Methyltransferase Methyl_Group Methyl Group Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase SAH->Methyltransferase Homocysteine->Methionine Remethylation Substrate Substrate SAH_Hydrolase SAH Hydrolase Substrate->Methylated_Substrate Methyl_Group->Methylated_Substrate Transfer

Caption: The Methionine Cycle and the inhibitory role of SAH.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Add_IS Add this compound Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (SAH & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine SAH Concentration Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for SAH quantification using this compound.

Drug_Development_Application cluster_assay_detail Assay Detail Target_ID Target Identification (e.g., Methyltransferase) Compound_Screening Compound Screening Target_ID->Compound_Screening Inhibition_Assay Methyltransferase Inhibition Assay Compound_Screening->Inhibition_Assay Measure_SAH Measure SAH production using this compound Inhibition_Assay->Measure_SAH Lead_Optimization Lead Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Determine_IC50 Determine IC50 Measure_SAH->Determine_IC50 Determine_IC50->Lead_Optimization

Caption: Application of this compound in drug development.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of methylation-dependent processes. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to reliably quantify SAH in complex biological matrices. This capability is fundamental to elucidating the role of methylation in health and disease and for the development of targeted therapies against methyltransferases. The methodologies and data presented in this guide offer a comprehensive overview for the effective implementation of this compound in a research or drug development setting.

References

The Biological Significance of S-Adenosylhomocysteine Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions essential for cellular function. The enzymatic transfer of a methyl group from SAM to a substrate produces S-Adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases. Its accumulation can lead to widespread disruption of methylation-dependent processes, including epigenetic regulation, protein function, and small molecule metabolism. The cellular concentration of SAH is tightly regulated by the enzyme SAH hydrolase (SAHH), which catalyzes its reversible hydrolysis to adenosine and homocysteine. This guide provides a detailed examination of the central role of SAH in cellular metabolism, the profound biological consequences of its accumulation, and the methodologies used to study its impact, offering a critical resource for researchers in basic science and therapeutic development.

Introduction: The Central Role of the Methionine Cycle

The methionine cycle is a fundamental metabolic pathway that governs the flow of one-carbon units for cellular methylation reactions. S-Adenosylmethionine (SAM), synthesized from methionine and ATP, serves as the primary methyl group donor. Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).[1][2] SAH must be efficiently cleared to prevent feedback inhibition of methyltransferases.[1][3] This clearance is primarily accomplished by SAH hydrolase (SAHH), which breaks SAH down into adenosine and homocysteine.[1][4] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.

The ratio of SAM to SAH is often termed the "methylation potential" or "methylation index" of the cell.[1] A high SAM/SAH ratio indicates a robust capacity for methylation, whereas a low ratio, caused by the accumulation of SAH, signifies suppressed methylation capacity.[1]

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP MT Methyltransferases (MTs) SAM->MT Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->MT SAH S-Adenosylhomocysteine (SAH) SAH->MT Inhibition SAHH SAH Hydrolase (SAHH) SAH->SAHH HCY Homocysteine HCY->Met THF, B12 ADO Adenosine Methyl_Sub Methylated Substrate MT->SAH Methyl Group Transfer MT->Methyl_Sub SAHH->HCY SAHH->ADO LCMS_Workflow Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with Isotope-Labeled Internal Standards (²H₃-SAM, ²H₄-SAH) Sample->Spike Filter Protein Precipitation & Ultracentrifugation (10 kDa MWCO) Spike->Filter Inject Inject Filtrate Filter->Inject HPLC HPLC Separation (Reverse-Phase Column) Inject->HPLC ESI Electrospray Ionization (Positive Ion Mode) HPLC->ESI MS Tandem Mass Spec (MRM Detection) ESI->MS Data Data Analysis (Peak Integration & Quantification vs. Std Curve) MS->Data Disease_Pathway A Genetic Defect (e.g., AHCY mutation) or Metabolic Perturbation B Decreased SAH Hydrolase (SAHH) Activity A->B C SAH Accumulation (Low SAM/SAH Ratio) B->C D Broad-Spectrum Inhibition of Methyltransferases (DNMTs, HMTs, etc.) C->D E Epigenetic Dysregulation (DNA Hypomethylation, Altered Histone Marks) D->E F Impaired Protein & Metabolite Methylation D->F G Altered Gene Expression Patterns E->G H Disrupted Cellular Signaling & Metabolism F->H I Cellular Dysfunction & Pathophysiology (e.g., Myopathy, Neuropathy, Hepatopathy) G->I H->I

References

Introduction to One-Carbon Metabolism and S-Adenosyl-L-homocysteine (SAH)

References

Principle of using 13C labeled compounds in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Principle and Application of 13C Labeled Compounds in Research

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, metabolic pathway, or an entire biological system.[1] The process involves the strategic replacement of one or more atoms in a molecule with their stable, non-radioactive heavy isotope.[1] For carbon, the heavy isotope 13C, which accounts for approximately 1.1% of all natural carbon on Earth, is used in place of the highly abundant 12C.[1][2]

The fundamental principle lies in supplying a biological system—such as cells, tissues, or organisms—with a substrate (a "tracer") that has been enriched with 13C.[1][3] Common 13C-labeled substrates include glucose, glutamine, and other amino acids.[1] These labeled molecules are taken up by cells and metabolized through various biochemical pathways.[1] As the 13C atoms traverse pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway, they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]

The key to this technique is the ability to detect and quantify the incorporation of 13C. Advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can distinguish between molecules containing 12C and those containing 13C due to the mass difference.[1][4][5] This allows researchers to trace the fate of carbon atoms, elucidate metabolic pathways, quantify reaction rates (fluxes), and understand the complex interconnectivity of metabolic networks.[3][6]

Key Terminology
  • Isotopologues: Molecules that are identical in chemical composition but differ in their isotopic content.[7][8] For a metabolite with 'n' carbon atoms, there can be isotopologues with 0 to n 13C atoms, resulting in masses from M+0 to M+n.[7]

  • Mass Isotopologue Distribution (MID): This describes the fractional abundance of each isotopologue for a given metabolite.[1][7] The MID is the primary quantitative output from MS-based 13C tracing experiments and is crucial for calculating metabolic fluxes.[1]

Synthesis of 13C Labeled Compounds

The generation of 13C labeled compounds for research is achieved through two primary methods:

  • Chemical Synthesis: This approach involves incorporating simple, commercially available 13C-labeled reagents, such as 13C-carbon dioxide or 13C-methanol, into more complex target molecules through established organic chemistry reactions.[6] For instance, elemental 13C can be used to produce 13C2-labeled calcium carbide, which in turn is used to generate acetylene as a universal building block for various organic molecules.[9]

  • Biosynthetic Methods: This technique utilizes microbial or cell culture systems.[6] When organisms like E. coli are grown in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose), they naturally incorporate the isotope into their own biomolecules.[6] This is a particularly effective method for producing uniformly 13C-labeled proteins, nucleic acids, and lipids.[6][10]

Key Applications and Methodologies

The ability to trace carbon flow provides unparalleled insight into cellular function, disease mechanisms, and drug action.

Metabolic Flux Analysis (13C-MFA)

13C-MFA is considered the gold standard for quantifying the rates of intracellular metabolic reactions (fluxes).[1][3] By providing cells with a 13C-labeled substrate and measuring the resulting labeling patterns in downstream metabolites, 13C-MFA can create a detailed map of cellular metabolic activity.[1][3] This is invaluable for understanding how metabolic pathways are altered in disease states, such as the rerouting of glucose metabolism in cancer cells to support rapid growth, or in response to drug treatments.[1][3][11]

The workflow for a 13C-MFA experiment is a systematic, often iterative process.[3][12]

13C-MFA Workflow cluster_workflow 13C-MFA Experimental Workflow A Experimental Design (Select Tracers) B Tracer Experiment (Cell Culture & Labeling) A->B Perform C Isotopic Measurement (MS or NMR) B->C Analyze D Flux Estimation (Computational Modeling) C->D Input Data E Statistical Analysis (Confidence Intervals) D->E Validate E->A Iterate/ Refine ADME_Workflow cluster_adme Role of 13C Labeling in ADME Studies Drug 13C-Labeled Drug Candidate Admin Administration (In Vivo / In Vitro) Drug->Admin Absorption Absorption Admin->Absorption Distribution Distribution (Tissues, Fluids) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Analysis Sample Analysis (LC-MS) Distribution->Analysis Excretion Excretion Metabolism->Excretion Metabolism->Analysis Excretion->Analysis Metabolites Identification of 13C-Metabolites Analysis->Metabolites PK Pharmacokinetic Profile Analysis->PK SILAC_Workflow cluster_silac SILAC Workflow for Quantitative Proteomics Culture Cell Culture Light "Light" Medium (Natural Arg/Lys) Culture->Light Heavy "Heavy" Medium (13C-Labeled Arg/Lys) Culture->Heavy Control Control Condition Light->Control Adaptation Treated Drug Treatment Heavy->Treated Adaptation Treatment Experimental Treatment Mix Combine Cell Lysates (1:1 Ratio) Control->Mix Treated->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Protein Quantification LCMS->Quant NMR_Principle

References

The Application of SAH-13C10 in the Elucidation of SETD2 Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SET domain-containing 2 (SETD2) protein is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals. This epigenetic mark is crucial for a variety of cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair. Given its significant role, the dysregulation of SETD2 activity is implicated in the pathogenesis of numerous cancers, including clear cell renal cell carcinoma. Consequently, a thorough understanding of SETD2's enzymatic kinetics is paramount for the development of novel therapeutic agents.

S-Adenosyl-L-homocysteine (SAH) is the universal by-product of all S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions, including the one catalyzed by SETD2. SAH also acts as a feedback inhibitor for these enzymes. SAH-13C10, a stable isotope-labeled version of SAH, serves as an invaluable tool for researchers studying the kinetics of methyltransferases like SETD2. It can be utilized as an internal standard for accurate quantification of SAH production in enzymatic assays via mass spectrometry, or as a non-radioactive tracer to investigate inhibitor binding and enzyme mechanism. This guide provides an in-depth overview of the application of this compound in the study of SETD2 enzyme kinetics.

Quantitative Data: Inhibition of SETD2

CompoundType of InhibitionIC50Assay Type
SinefunginSAM-competitive--
N-propyl sinefungin (Pr-SNF)SAM-competitive0.8 ± 0.02 µMBiochemical
C13Non-nucleoside25 µM (cellular)Cell-based proliferation
EZM0414Orally bioavailable18 nMBiochemical
34 nMCellular

Experimental Protocols

The study of SETD2 kinetics can be approached through various assay formats. The use of this compound is particularly amenable to mass spectrometry-based methods for direct and precise quantification of the enzymatic reaction product.

Protocol 1: Luminescence-Based Assay for SETD2 Activity (MTase-Glo™)

This protocol measures the production of SAH, which is directly proportional to SETD2 methyltransferase activity.

Materials:

  • Recombinant human SETD2 enzyme

  • Histone H3 peptide substrate (e.g., H3 peptide corresponding to amino acids 21-44) or recombinant nucleosomes

  • S-Adenosyl-L-methionine (SAM)

  • MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM DTT, 5% glycerol, and 0.4 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare the SETD2 enzyme reaction mixture by combining the SETD2 enzyme, H3 peptide substrate, and assay buffer in the wells of the 384-well plate.

  • Initiate the enzymatic reaction by adding SAM. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction by adding 5 µL of MTase-Glo™ Reagent to each well. This reagent will convert the SAH produced into ADP.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 10 µL of MTase-Glo™ Detection Solution to each well. This solution contains an enzyme that will convert ADP to ATP, which then drives a luciferase reaction.

  • Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader. The light output is directly proportional to the concentration of SAH produced.

Protocol 2: Mass Spectrometry-Based SETD2 Kinetic Assay using this compound

This protocol allows for the highly sensitive and accurate quantification of SAH produced by SETD2, using this compound as an internal standard.

Materials:

  • Recombinant human SETD2 enzyme

  • Histone H3 peptide substrate or recombinant nucleosomes

  • S-Adenosyl-L-methionine (SAM)

  • This compound (as internal standard)

  • Assay Buffer

  • Quenching solution (e.g., 0.5% Trifluoroacetic Acid (TFA) or ice-cold methanol)

  • LC-MS/MS system

Procedure:

  • Set up the enzymatic reaction as described in Protocol 1, step 1.

  • Initiate the reaction by adding SAM.

  • Incubate at 30°C for various time points to generate a time course of the reaction.

  • At each time point, stop the reaction by adding the quenching solution.

  • Following quenching, add a known concentration of this compound to each sample. This will serve as the internal standard for quantification.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for both unlabeled SAH and this compound.

  • Quantify the amount of SAH produced in the enzymatic reaction by comparing the peak area of the unlabeled SAH to that of the known concentration of the this compound internal standard.

  • Use the quantitative data to determine enzyme kinetic parameters such as Vmax and Km.

Signaling Pathways Involving SETD2

SETD2 plays a pivotal role in several signaling pathways that are critical for cellular homeostasis and are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

Loss of SETD2 function has been shown to promote the stabilization and transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. This can lead to increased cell proliferation and tumorigenesis.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL2 DVL2 Frizzled->DVL2 LRP LRP5/6 LRP->DVL2 GSK3b GSK3β DVL2->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes SETD2 SETD2 SETD2->DVL2 Inhibits expression H3K36me3 H3K36me3 SETD2->H3K36me3

Caption: SETD2 negatively regulates the Wnt/β-catenin pathway.

AMPK-FOXO3 Signaling Pathway

Changes in cellular energy levels can be sensed by the AMPK-FOXO3 signaling pathway, which in turn regulates the expression of SETD2. This connects cellular metabolism to epigenetic regulation.

AMPK_Pathway Metformin Metformin / Low Cellular Energy AMPK AMPK Metformin->AMPK FOXO3 FOXO3 AMPK->FOXO3 SETD2 SETD2 FOXO3->SETD2 Increases expression EZH2 EZH2 SETD2->EZH2 Methylates & promotes degradation Prostate_Cancer Prostate Cancer Metastasis EZH2->Prostate_Cancer Promotes

Caption: AMPK-FOXO3 signaling axis regulates SETD2 expression.

STAT1-IL-8 Signaling Pathway

SETD2-mediated H3K36me3 can suppress the expression of interleukin 8 (IL-8) by preventing the assembly of the transcription factor STAT1 on the IL-8 promoter. This has implications for tumor growth and metastasis in lung adenocarcinoma.

STAT1_IL8_Pathway SETD2 SETD2 H3K36me3 H3K36me3 SETD2->H3K36me3 Catalyzes STAT1 STAT1 H3K36me3->STAT1 Prevents binding IL8_Promoter IL-8 Promoter STAT1->IL8_Promoter Binds to IL8_Expression IL-8 Expression IL8_Promoter->IL8_Expression Tumor_Progression Tumor Progression IL8_Expression->Tumor_Progression

Caption: SETD2 suppresses tumor progression via the STAT1-IL-8 axis.

Experimental Workflow for Kinetic Analysis of SETD2 Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory constants (IC50 and Ki) of SAH for SETD2, utilizing this compound in a mass spectrometry-based assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Quenching cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - SETD2 Enzyme - H3 Substrate - SAM - SAH (Inhibitor) - this compound (Internal Std.) - Assay Buffer Reaction_Setup Set up reactions with varying concentrations of SAH Reagents->Reaction_Setup Initiation Initiate reaction with SAM Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Quenching Quench reaction and add This compound Internal Standard Incubation->Quenching LCMS LC-MS/MS Analysis (Quantify SAH production) Quenching->LCMS IC50_Calc Plot % Inhibition vs. [SAH] and calculate IC50 LCMS->IC50_Calc Ki_Calc Perform kinetic studies at varying [SAM] and [SAH] to determine Ki IC50_Calc->Ki_Calc

Caption: Workflow for determining inhibition constants of SAH for SETD2.

Conclusion

The study of SETD2 enzyme kinetics is a rapidly evolving field with significant implications for cancer biology and drug discovery. This compound provides a robust and versatile tool for these investigations. By enabling precise quantification of enzyme activity and facilitating detailed mechanistic studies, this compound can help to elucidate the intricate regulatory mechanisms of SETD2 and accelerate the development of novel therapeutic strategies targeting this critical enzyme. The protocols and workflows outlined in this guide offer a framework for researchers to effectively employ this compound in their exploration of SETD2 enzymology.

Methodological & Application

Application Notes and Protocol for the Use of SAH-13C10 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of S-adenosylhomocysteine (SAH), a critical intermediate in methylation pathways, is essential for understanding various physiological and pathological processes. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1][2] This document provides a detailed protocol for the use of S-adenosylhomocysteine-(adenosine-¹³C₁₀) (SAH-¹³C₁₀) as an internal standard for the quantification of SAH in biological matrices by LC-MS/MS.

SAH-¹³C₁₀ is an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte (SAH), ensuring it behaves similarly during extraction, chromatography, and ionization.[3] The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable normalization of the analyte signal.

Signaling Pathway and Experimental Workflow

The use of SAH-¹³C₁₀ as an internal standard is integral to the analytical workflow for quantifying SAH. The following diagrams illustrate the role of SAH in the methionine cycle and the general experimental workflow for its quantification.

Figure 1: The Methionine Cycle and the Role of SAH Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Substrate Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate Figure 2: LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Add SAH-13C10 Spike with This compound (IS) Biological Sample->Add this compound Protein Precipitation Protein Precipitation (e.g., with acetone) Add this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography Separation Supernatant Collection->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection (MRM) LC Separation->MS/MS Detection Peak Integration Peak Area Integration MS/MS Detection->Peak Integration Ratio Calculation Calculate Peak Area Ratio (SAH / this compound) Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

References

Application Notes and Protocols for the Quantitative Analysis of S-adenosyl-L-homocysteine (SAH) using SAH-13C10 and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular metabolism, particularly in methylation reactions. It is formed from S-adenosyl-L-methionine (SAM) after the transfer of a methyl group to a substrate. The ratio of SAM to SAH is a key indicator of the cell's methylation potential and is implicated in various physiological and pathological processes, including epigenetic regulation and cardiovascular diseases.[1][2] Accurate quantification of SAH in biological matrices is therefore essential for research in these areas. This document provides a detailed protocol for the quantitative analysis of SAH in plasma using a stable isotope dilution method with S-adenosyl-L-homocysteine-¹³C₁₀ (SAH-¹³C₁₀) as an internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the accurate and precise quantification of SAH. A known amount of the stable isotope-labeled internal standard, SAH-¹³C₁₀, which has nearly identical physicochemical properties to the endogenous SAH, is added to the biological sample.[3][4] This internal standard co-elutes with the analyte and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.[3] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[5] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Metabolic Pathway of S-adenosyl-L-homocysteine (SAH)

SAH is a central component of the methionine cycle. Methionine is converted to SAM, the universal methyl donor in numerous biological reactions. Upon donating its methyl group, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase. Homocysteine can be remethylated to methionine to complete the cycle, or it can enter the transsulfuration pathway for cysteine synthesis.[6][7][8]

Methionine Cycle Methionine Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine MS, MTR Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Acceptor Acceptor Acceptor->Methylated_Acceptor

Figure 1: The Methionine Cycle showing the formation and metabolism of SAH.

Experimental Protocols

Materials and Reagents
  • S-adenosyl-L-homocysteine (SAH) standard (Sigma-Aldrich)

  • S-adenosyl-L-homocysteine-(adenosine-¹³C₁₀) (SAH-¹³C₁₀) (Cambridge Isotope Laboratories, Inc.)[9]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solutions Preparation
  • SAH Stock Solution (1 mM): Dissolve an appropriate amount of SAH in 0.1 M HCl.

  • SAH-¹³C₁₀ Internal Standard Stock Solution (1 mM): Dissolve an appropriate amount of SAH-¹³C₁₀ in 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SAH stock solution with a suitable solvent (e.g., 0.1% formic acid in water) to create a calibration curve.

  • Internal Standard Working Solution: Dilute the SAH-¹³C₁₀ stock solution to a final concentration of 5 µmol/L in 0.1% formic acid.[10]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 200 µL of plasma sample.[10]

  • Add 50 µL of the internal standard working solution (5 µmol/L SAH-¹³C₁₀) to each sample, calibrator, and quality control sample.[10]

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[10]

  • Add 550 µL of ice-cold acetone to precipitate proteins.[10]

  • Vortex for 10 minutes and incubate at 4°C for another 10 minutes.[10]

  • Centrifuge the samples at 13,400 x g for 10 minutes at 4°C.[10]

  • Transfer 500 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.

Parameter Condition
LC System Shimadzu Nexera LC System or equivalent[11][12]
Column Phenomenex EA:faast, 3 µm, 250 x 2 mm[11][12]
Mobile Phase A 10 mmol/L ammonium formate buffer (pH 3.4)[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.6 mL/min, increasing to 0.8 mL/min[10]
Gradient Start with 5% B, hold for 1 min, then gradient to 95% B in 2.5 min, hold for 0.5 min, and re-equilibrate for 1 min.[10]
Injection Volume 20 µL[10]
MS System Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 QTRAP®)[11][12]
Ionization Mode Positive Electrospray Ionization (ESI+)[11][12]
Ion Spray Voltage +5000 V[11][12]
Source Temp. 500 °C[10]
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
SAH385.1136.2[10]
SAH-¹³C₁₀395.1146.1

*Note: The m/z values for SAH-¹³C₁₀ are calculated based on the molecular weight of S-Adenosyl-L-homocysteine (adenosine-¹³C₁₀) and the known fragmentation pattern of SAH. The precursor ion represents the protonated molecule [M+H]⁺, and the product ion represents the protonated adenine fragment with 10 ¹³C atoms in the adenosine moiety.

Experimental Workflow

Experimental Workflow Experimental Workflow for SAH Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (SAH-13C10) Plasma_Sample->Add_IS Vortex_Incubate1 Vortex & Incubate (4°C) Add_IS->Vortex_Incubate1 Protein_Precipitation Add Cold Acetone Vortex_Incubate1->Protein_Precipitation Vortex_Incubate2 Vortex & Incubate (4°C) Protein_Precipitation->Vortex_Incubate2 Centrifuge Centrifuge (13,400 x g, 4°C) Vortex_Incubate2->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (SAH / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify SAH Concentration Ratio_Calculation->Quantification

Figure 2: Experimental workflow for the quantification of SAH in plasma.

Data Presentation

The quantitative performance of LC-MS/MS methods for SAH analysis reported in the literature is summarized below. These values can serve as a benchmark for method validation.

Table 2: Summary of Quantitative Data for SAH Analysis in Human Plasma

Parameter Value Reference
Linearity Range 16 - 1024 nmol/L[10]
12.5 - 5000 nmol/L[11][12]
Lower Limit of Quantification (LLOQ) 16 nmol/L[10]
0.7 nmol/L[13]
Limit of Detection (LOD) 8 nmol/L[10]
Inter-day Accuracy 97.9 - 99.3%[10]
Inter-day Imprecision 8.4 - 9.8%[10]
Mean Recovery 101.7%[13]

Table 3: Typical SAH Concentrations in Human Plasma

Population Mean SAH Concentration (nmol/L) Standard Deviation (nmol/L) Reference
Healthy Adults (n=31)13.35.0[13]

Conclusion

The described LC-MS/MS method using SAH-¹³C₁₀ as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of SAH in biological samples. This methodology is well-suited for clinical research and drug development applications where accurate measurement of this key metabolite is crucial. The provided protocols and data serve as a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories.

References

Application Notes and Protocols for METTL3 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA stability, splicing, and translation. The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for screening and characterizing inhibitors of METTL3, with a focus on the reference inhibitor S-Adenosylhomocysteine (SAH) and its isotopically labeled form, SAH-13C10.

METTL3 Signaling Pathway

METTL3, in a heterodimeric complex with METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on mRNA, producing m6A-modified mRNA and S-adenosylhomocysteine (SAH).[1] SAH, the demethylated product of SAM, acts as a product inhibitor of the METTL3-METTL14 complex. The m6A modification is recognized by "reader" proteins, which then mediate the downstream effects on mRNA fate.

METTL3_Signaling_Pathway cluster_0 METTL3-METTL14 Complex METTL3 METTL3 (Catalytic Subunit) SAH SAH (Product) METTL3->SAH mRNA_m6A mRNA (m6A) METTL3->mRNA_m6A Methylation METTL14 METTL14 (Structural Subunit) SAM SAM (Methyl Donor) SAM->METTL3 mRNA_A mRNA (Adenosine) mRNA_A->METTL3 SAH->METTL3 Feedback Inhibition Readers m6A Reader Proteins mRNA_m6A->Readers Inhibitor This compound / Inhibitor Inhibitor->METTL3 Inhibition Downstream Downstream Effects (mRNA stability, translation, etc.) Readers->Downstream FP_Assay_Workflow start Start prepare Prepare Assay Buffer, METTL3/14, Tracer, and Inhibitor start->prepare dispense Dispense METTL3/14 and Tracer into 384-well plate prepare->dispense add_inhibitor Add Test Compounds (e.g., SAH) or DMSO control dispense->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate read_fp Read Fluorescence Polarization (Ex/Em appropriate for tracer) incubate->read_fp analyze Analyze Data: Calculate % Inhibition and IC50 read_fp->analyze end End analyze->end AlphaLISA_Workflow start Start prepare Prepare Assay Buffer, METTL3/14, Biotinylated RNA, SAM, and Inhibitor start->prepare reaction_setup Incubate METTL3/14, RNA, SAM, and Inhibitor prepare->reaction_setup add_beads Add Anti-m6A Acceptor Beads and Streptavidin Donor Beads reaction_setup->add_beads incubate_dark Incubate in the Dark add_beads->incubate_dark read_signal Read AlphaLISA Signal on a Plate Reader incubate_dark->read_signal analyze Analyze Data: Calculate % Inhibition and IC50 read_signal->analyze end End analyze->end

References

Application Notes and Protocols: SAH-13C10 as an Internal Standard for LC-MS based Quantification of S-Adenosylhomocysteine (SAH) in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed by the demethylation of S-adenosylmethionine (SAM). The SAM/SAH ratio is a key indicator of the cellular methylation potential and is implicated in the regulation of various biological processes through its influence on methyltransferase activity. Accurate quantification of intracellular SAH levels is therefore essential for studying epigenetic regulation, one-carbon metabolism, and the effects of drugs targeting these pathways.

SAH-13C10 is a stable isotope-labeled form of SAH, containing ten 13C atoms.[1][2] This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By "spiking" a known amount of this compound into a biological sample, it allows for the precise and accurate determination of the endogenous, unlabeled SAH concentration, correcting for variations in sample preparation and instrument response.

This document provides a detailed protocol for the preparation of cultured cell samples for the quantification of SAH using this compound as an internal standard.

Data Presentation

Table 1: Reagent and Equipment Specifications

Reagent/EquipmentSpecification
This compoundPurity ≥98%
Methanol (MeOH)LC-MS grade
Acetonitrile (ACN)LC-MS grade
Water (H2O)LC-MS grade, deionized
Formic Acid (FA)LC-MS grade, >99%
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
CentrifugeRefrigerated, capable of >15,000 x g
SonicatorProbe or bath sonicator
Vortex MixerStandard laboratory vortexer
Microcentrifuge Tubes1.5 mL, low protein binding
LC-MS SystemTriple quadrupole or high-resolution MS

Table 2: Preparation of Stock and Working Solutions

SolutionPreparationStorage
This compound Stock (1 mg/mL)Dissolve 1 mg of this compound in 1 mL of LC-MS grade water.-20°C
This compound Working Standard (1 µg/mL)Dilute 10 µL of 1 mg/mL stock into 990 µL of LC-MS grade water.-20°C
Extraction Solvent80:20 Methanol:Water (v/v) with 0.1% Formic Acid4°C

Experimental Protocols

Cell Culture and Harvesting
  • Seed and culture cells to the desired confluency or cell number in appropriate culture vessels (e.g., 6-well plates).

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • After the final wash, add 1 mL of ice-cold PBS and scrape the cells.

  • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and keep the cell pellet on ice.

Cell Lysis and Metabolite Extraction
  • Resuspend the cell pellet in 200 µL of ice-cold extraction solvent (80:20 MeOH:H2O with 0.1% FA).

  • Add 10 µL of the 1 µg/mL this compound working standard to each sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Lyse the cells by sonication on ice. Use a probe sonicator for 3 cycles of 10 seconds on, 30 seconds off, or a bath sonicator for 10 minutes.

  • Incubate the samples at -20°C for 1 hour to precipitate proteins.[3]

Sample Clarification and Preparation for LC-MS
  • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolite extract in 100 µL of 5% Acetonitrile in water with 0.1% Formic Acid.

  • Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Mandatory Visualization

experimental_workflow start Start: Cultured Cells harvest 1. Cell Harvesting (PBS Wash, Scrape, Centrifuge) start->harvest lysis 2. Lysis & Extraction (Add Extraction Solvent & this compound) harvest->lysis precipitate 3. Protein Precipitation (-20°C Incubation) lysis->precipitate centrifuge1 4. Clarification (Centrifuge at 15,000 x g) precipitate->centrifuge1 transfer 5. Supernatant Transfer centrifuge1->transfer dry 6. Evaporation to Dryness transfer->dry reconstitute 7. Reconstitution dry->reconstitute centrifuge2 8. Final Centrifugation reconstitute->centrifuge2 end End: LC-MS Analysis centrifuge2->end

Caption: Workflow for this compound sample preparation.

signaling_pathway sam S-Adenosylmethionine (SAM) (Methyl Donor) methyltransferase Methyltransferase Enzyme sam->methyltransferase provides methyl group methylated_substrate Methylated Substrate methyltransferase->methylated_substrate produces sah S-Adenosylhomocysteine (SAH) (Product) methyltransferase->sah produces substrate Substrate (e.g., DNA, Protein, RNA) substrate->methyltransferase binds to lcms LC-MS Quantification sah->lcms Endogenous Analyte sah_labeled This compound (Internal Standard) sah_labeled->lcms Internal Standard

References

Application Notes and Protocols for the Use of SIRT1 Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on SAH-13C10: Initial research indicates that this compound is a carbon-13 labeled version of S-Adenosylhomocysteine (SAH).[1][2] While SAH is a known inhibitor of the METTL3-METTL14 methyltransferase complex, it is not recognized as a direct inhibitor of SIRT1.[1][2] The following application notes and protocols are provided for well-characterized and commonly used SIRT1 inhibitors in cell culture experiments, such as EX-527 and Sirtinol. These protocols can be adapted for other potent and specific SIRT1 inhibitors.

Introduction to SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[3][4] By deacetylating both histone and non-histone protein targets, SIRT1 influences gene expression and the activity of numerous transcription factors and signaling molecules.[5] Given its involvement in cell survival and proliferation pathways, SIRT1 has emerged as a significant target in drug discovery, particularly in the field of oncology.[3] Inhibition of SIRT1 activity can lead to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to conventional therapies.[5][6][7]

These application notes provide an overview of the cellular effects of SIRT1 inhibition and detailed protocols for key in vitro experiments to assess the biological activity of SIRT1 inhibitors.

Data Presentation: Efficacy of Common SIRT1 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of commonly used SIRT1 inhibitors against SIRT1 and SIRT2, providing a reference for selecting the appropriate compound and concentration for your experiments.

InhibitorTarget(s)IC50 (µM)Cell Line(s)Reference
EX-527SIRT10.038In vitro assay[6]
SIRT219.6In vitro assay[8]
SirtinolSIRT1131In vitro assay[9]
SIRT238In vitro assay[9]
CambinolSIRT1/280 (effective concentration)RPMI8226, U266[5]

Signaling Pathways Affected by SIRT1 Inhibition

SIRT1 inhibition impacts multiple signaling pathways that are critical for cell fate decisions. A key target of SIRT1 is the tumor suppressor protein p53. Under normal conditions, SIRT1 deacetylates p53, leading to its inactivation and degradation. Inhibition of SIRT1 results in the hyperacetylation of p53, enhancing its stability and transcriptional activity.[10][11][12] This leads to the upregulation of p53 target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax.

SIRT1_Pathway SIRT1 Signaling Pathway Inhibition SIRT1_Inhibitor SIRT1 Inhibitor (e.g., EX-527) SIRT1 SIRT1 SIRT1_Inhibitor->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates acetyl_p53 Acetylated p53 (Active) p53->acetyl_p53 Acetylation p21 p21 acetyl_p53->p21 Upregulates Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) acetyl_p53->Apoptosis_Proteins Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Diagram 1: SIRT1 inhibition leads to p53 activation and downstream cellular effects.

Experimental Workflow for Evaluating SIRT1 Inhibitors

A typical workflow for characterizing the effects of a SIRT1 inhibitor in cell culture involves a series of assays to determine its impact on cell viability, cell cycle progression, and apoptosis.

Experimental_Workflow Experimental Workflow for SIRT1 Inhibitor Evaluation start Start: Treat cells with SIRT1 Inhibitor viability Cell Viability Assay (e.g., MTT, CCK-8) start->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis western_blot Western Blot Analysis (e.g., Acetyl-p53, p21) start->western_blot end End: Data Analysis and Interpretation viability->end cell_cycle->end apoptosis->end western_blot->end

Diagram 2: A general workflow for studying the effects of a SIRT1 inhibitor in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of SIRT1 inhibitors in cell culture.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • SIRT1 inhibitor stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of the SIRT1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[5]

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measurement:

    • For MTT assay: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For CCK-8 assay: Measure the absorbance at 450 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the SIRT1 inhibitor at the desired concentration and for the appropriate duration (e.g., 48 hours).[5]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13][14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot for Acetyl-p53

This technique is used to detect the levels of acetylated p53, a direct downstream target of SIRT1.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent.

  • Analysis: Quantify the band intensities and normalize the level of acetyl-p53 to total p53 and the loading control. An increase in the acetyl-p53/total p53 ratio indicates SIRT1 inhibition.[5]

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of SIRT1 inhibitors. By systematically evaluating changes in cell viability, apoptosis, cell cycle progression, and the acetylation status of key SIRT1 substrates, scientists can effectively characterize the mechanism of action of novel SIRT1-targeting compounds for potential therapeutic applications.

References

Application Note: Quantitative Analysis of DNA and RNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DNA and RNA methylation are crucial epigenetic modifications that play a significant role in regulating gene expression, cellular differentiation, and disease pathogenesis. The ability to accurately quantify methylation levels is essential for researchers in basic science, drug discovery, and clinical diagnostics. While the specific reagent "SAH-13C10" is not found in the public domain, this document provides detailed protocols for widely accepted and robust methods for the quantitative analysis of DNA and RNA methylation.

This application note details the use of Bisulfite Conversion coupled with Quantitative PCR (qMSP) for DNA methylation analysis and introduces the Nm-VAQ (RNase H-based Nm validation and absolute quantification) method for RNA 2'-O-methylation. These methods offer high sensitivity and specificity, making them suitable for a wide range of research applications.

Principle of the Methods

DNA Methylation Analysis using qMSP:

The gold standard for DNA methylation analysis involves the treatment of genomic DNA with sodium bisulfite. This chemical conversion deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][2][3] Subsequent amplification using PCR with primers designed to distinguish between methylated and unmethylated sequences allows for the quantification of methylation levels at specific loci.[4][5] Quantitative PCR (qPCR) provides a highly sensitive and quantitative readout.

RNA 2'-O-Methylation Analysis using Nm-VAQ:

Nm-VAQ is a method for the validation and absolute quantification of 2′-O-methylation (Nm) in RNA.[6][7] It utilizes a chimeric DNA-RNA probe that hybridizes to the target RNA sequence. RNase H is then used to selectively cleave the RNA strand of the DNA-RNA hybrid at the target site. The presence of a 2'-O-methyl group at the target nucleotide inhibits RNase H cleavage. The methylation ratio can then be quantified by comparing the amount of uncleaved RNA (methylated) to the total amount of RNA using reverse transcription quantitative PCR (RT-qPCR).[7]

Materials and Equipment

  • General:

    • Microcentrifuge

    • Vortex mixer

    • Thermomixer or heat block

    • Pipettes and filter tips

    • Nuclease-free water

    • DNA/RNA quantification system (e.g., NanoDrop, Qubit)

    • qPCR instrument

  • For DNA Methylation (qMSP):

    • Genomic DNA isolation kit

    • Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation kit)

    • qPCR master mix (SYBR Green or probe-based)

    • Methylation-specific and unmethylation-specific primers

    • Control DNA (fully methylated and unmethylated)

  • For RNA Methylation (Nm-VAQ):

    • Total RNA isolation kit

    • DNase I

    • Chimeric DNA-RNA probes

    • RNase H

    • RT-qPCR kit

    • Gene-specific primers for qPCR

Experimental Protocols

Part 1: Quantitative Analysis of DNA Methylation by qMSP

1. Genomic DNA Isolation and Quantification:

  • Isolate high-quality genomic DNA from cells or tissues using a commercial kit, following the manufacturer's instructions.

  • Quantify the concentration and assess the purity of the isolated DNA using a spectrophotometer or fluorometer. A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.

2. Bisulfite Conversion of Genomic DNA:

  • Start with 200-500 ng of genomic DNA for optimal conversion.

  • Use a commercial bisulfite conversion kit and follow the manufacturer's protocol. This typically involves the following steps:

    • Addition of CT conversion reagent to the DNA sample.

    • Incubation at high temperatures (e.g., 98°C for 8-10 minutes, followed by 64°C for 2.5-3.5 hours) to denature the DNA and allow for bisulfite conversion.[8]

    • Desalting and purification of the bisulfite-converted DNA using a spin column or magnetic beads.

    • Elution of the purified converted DNA in nuclease-free water or elution buffer.

  • The bisulfite-converted DNA can be stored at -20°C.

3. Quantitative Methylation-Specific PCR (qMSP):

  • Design two pairs of primers for each CpG site of interest: one pair specific for the methylated sequence (contains CG) and another for the unmethylated sequence (contains TG after conversion).

  • Set up two separate qPCR reactions for each sample: one with the methylated-specific primers and one with the unmethylated-specific primers.

  • qPCR Reaction Setup (per 20 µL reaction):

    • 10 µL 2x qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Bisulfite-Converted DNA (~10-20 ng)

    • 6 µL Nuclease-free Water

  • qPCR Cycling Conditions (example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis (for SYBR Green-based assays)

  • Include fully methylated and unmethylated control DNA as standards.

4. Data Analysis:

  • Determine the Ct (cycle threshold) values for both the methylated (M) and unmethylated (U) reactions for each sample.

  • The percentage of methylation can be calculated using the following formula:

    • % Methylation = 100 / (1 + 2^(Ct(M) - Ct(U)))

Part 2: Quantitative Analysis of RNA 2'-O-Methylation by Nm-VAQ

1. Total RNA Isolation and DNase Treatment:

  • Isolate total RNA from cells or tissues using a commercial kit.

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its integrity.

2. RNase H Cleavage Assay:

  • Hybridization:

    • In a nuclease-free tube, mix:

      • 1 µg Total RNA

      • 10 pmol Chimeric DNA-RNA probe

      • 1x RNase H Reaction Buffer

      • Nuclease-free water to a final volume of 18 µL

    • Incubate at 95°C for 2 minutes, then cool down slowly to 25°C to allow for probe-RNA hybridization.

  • RNase H Digestion:

    • Add 2 µL of RNase H (e.g., 5 units) to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

    • Inactivate the RNase H by heating at 65°C for 20 minutes.

  • Set up a parallel control reaction without RNase H.

3. Reverse Transcription and Quantitative PCR (RT-qPCR):

  • Perform reverse transcription on both the RNase H-treated and control samples using a commercial RT kit and random primers or gene-specific primers.

  • Set up qPCR reactions using primers that flank the target methylation site.

  • qPCR Reaction Setup (per 20 µL reaction):

    • 10 µL 2x qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA

    • 6 µL Nuclease-free Water

  • Use the same qPCR cycling conditions as described for qMSP.

4. Data Analysis:

  • Determine the Ct values for the RNase H-treated sample (Ct_RNaseH) and the control sample (Ct_control).

  • Calculate the ΔCt = Ct_RNaseH - Ct_control.

  • The fraction of methylated RNA (F_methylated) can be calculated using the formula:

    • F_methylated = 2^(-ΔCt)

  • The methylation ratio is then expressed as a percentage:

    • % Methylation = F_methylated * 100

Data Presentation

The following tables provide representative data for the performance of the described assays.

Table 1: qMSP Performance for DNA Methylation Quantification

FeatureSpecification
Input DNA 10 ng - 1 µg
Sensitivity Detects as low as 0.1% methylation
Dynamic Range 0.1% to 100% methylation
Reproducibility CV < 15%
Specificity High specificity with properly designed primers

Table 2: Example qMSP Data for a Hypothetical Gene Promoter

SampleCt (Methylated)Ct (Unmethylated)% Methylation
Control (Unmethylated) 35.224.10.04%
Control (Methylated) 23.934.899.8%
Tumor Sample 1 26.528.515.9%
Tumor Sample 2 24.830.13.7%
Normal Tissue 32.125.30.9%

Table 3: Nm-VAQ Performance for RNA Methylation Quantification

FeatureSpecification
Input RNA 100 ng - 2 µg
Sensitivity Detects methylation ratios as low as 1%[7]
Dynamic Range 1% to 100% methylation
Reproducibility High, dependent on qPCR precision
Specificity Single-nucleotide resolution

Table 4: Example Nm-VAQ Data for a Specific mRNA Target

SampleCt (Control)Ct (RNase H)ΔCt% Methylation
Wild-Type Cells 22.524.82.320.3%
Methyltransferase KO Cells 22.822.90.193.3%
Drug-Treated Cells 22.626.13.58.8%

Visualizations

experimental_workflow_qMSP cluster_dna_prep DNA Preparation cluster_bisulfite Bisulfite Conversion cluster_qpcr qMSP Analysis cluster_data_analysis Data Analysis dna_isolation Genomic DNA Isolation quantification DNA Quantification & QC dna_isolation->quantification bisulfite_treatment Sodium Bisulfite Treatment quantification->bisulfite_treatment purification Purification of Converted DNA bisulfite_treatment->purification qpcr_setup qPCR Setup with Methylated & Unmethylated Specific Primers purification->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run ct_determination Ct Value Determination qpcr_run->ct_determination methylation_calc Calculation of % Methylation ct_determination->methylation_calc dna_methylation_pathway cluster_epigenetic_machinery Epigenetic Machinery cluster_gene_regulation Gene Regulation dnmt DNA Methyltransferases (DNMTs) sah SAH (S-adenosylhomocysteine) dnmt->sah Byproduct promoter Gene Promoter (CpG Island) dnmt->promoter Methylates CpG sites sam SAM (S-adenosylmethionine) sam->dnmt Methyl Donor transcription_factors Transcription Factors promoter->transcription_factors Blocks Binding rna_pol RNA Polymerase II promoter->rna_pol Inhibits Recruitment gene_silencing Gene Silencing promoter->gene_silencing Leads to

References

Application Notes and Protocols for the Use of S-Adenosyl-L-Homocysteine (SAH) Analogs in Studying Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "SAH-13C10" is not extensively documented in the scientific literature. The following application notes and protocols are based on the well-characterized S-adenosyl-L-homocysteine (SAH) analog, Compound 4 (N6,N6-dimethyl-SAH analog) , a potent and selective inhibitor of the histone methyltransferase DOT1L, as described in the literature[1]. This information serves as a representative guide for researchers, scientists, and drug development professionals interested in using SAH analogs to study epigenetic modifications.

Application Note

Introduction

Epigenetic modifications, such as DNA and histone methylation, are critical for regulating gene expression and various cellular processes[2][3][4]. These modifications are catalyzed by a class of enzymes known as methyltransferases, which transfer a methyl group from the universal donor S-adenosyl-L-methionine (SAM) to their respective substrates. The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent feedback inhibitor of most methyltransferases[1][5]. SAH analogs are synthetic molecules designed to mimic SAH and act as inhibitors of methyltransferases, making them valuable tools for studying the roles of these enzymes in health and disease.

Mechanism of Action

SAH analogs, including Compound 4, typically function as competitive inhibitors of methyltransferases. They bind to the SAM-binding pocket of the enzyme, preventing the binding of the natural cofactor, SAM. This inhibition blocks the transfer of methyl groups to histone or DNA substrates, leading to a reduction in methylation levels. The selectivity of these inhibitors for specific methyltransferases is a key feature that allows for the targeted investigation of individual enzyme functions[1]. For instance, Compound 4 was designed to exploit a unique hydrophobic cavity near the SAM-binding site of DOT1L, conferring its high selectivity[1].

Applications in Epigenetic Research

The use of potent and selective methyltransferase inhibitors like SAH analogs is instrumental in several areas of epigenetic research:

  • Functional Studies of Specific Methyltransferases: By inhibiting a particular methyltransferase, researchers can elucidate its role in various biological processes, such as cell differentiation, proliferation, and development[1].

  • Target Validation in Drug Discovery: SAH analogs can be used to validate specific methyltransferases as therapeutic targets for diseases like cancer[6]. For example, inhibitors of DOT1L have shown potential as therapeutics for MLL-rearranged leukemia[1].

  • Modulation of Gene Expression: By altering histone and DNA methylation patterns, these inhibitors can be used to study the downstream effects on gene expression and cellular phenotype[7][8].

Quantitative Data Summary

The inhibitory activity of methyltransferase inhibitors is often quantified by their IC50 or Ki values. The following table summarizes the reported inhibitory activity of Compound 4 and the parent compound SAH against a panel of methyltransferases.

CompoundDOT1LCARM1PRMT1G9aSUV39H1
SAH 0.16 µM (Ki)0.40 µM (Ki)0.86 µM (Ki)0.57 µM (Ki)4.9 µM (Ki)
Compound 4 0.038 µM (IC50)1.1 µM (IC50)2.7 µM (IC50)1.8 µM (IC50)>100 µM (IC50)
Data sourced from Yu et al., 2012[1].

Visualizations

cluster_0 Mechanism of Action of SAH Analogs MT Methyltransferase Methylated_Substrate Methylated Histone / DNA MT->Methylated_Substrate Catalyzes methylation SAH S-Adenosyl-L-homocysteine (SAH) (Product) MT->SAH SAM S-Adenosyl-L-methionine (SAM) (Substrate) SAM->MT Binds to active site SAH_analog SAH Analog (Inhibitor) SAH_analog->MT Competitively binds to active site Substrate Histone / DNA Substrate->MT

Caption: Mechanism of SAH analog inhibition.

cluster_1 Workflow for In Vitro Methyltransferase Assay A Prepare reaction mix: - Methyltransferase enzyme - Histone/DNA substrate - SAM (radiolabeled or with detection moiety) B Add SAH analog (inhibitor) at varying concentrations A->B C Incubate at optimal temperature (e.g., 37°C) B->C D Stop the reaction C->D E Detect methylation signal (e.g., filter binding assay, fluorescence) D->E F Quantify and calculate IC50 values E->F

Caption: In Vitro Methyltransferase Assay Workflow.

cluster_2 Workflow for Chromatin Immunoprecipitation (ChIP) Assay A Treat cells with SAH analog B Cross-link proteins to DNA (e.g., with formaldehyde) A->B C Lyse cells and sonicate to shear chromatin B->C D Immunoprecipitate with antibody specific to a histone methylation mark C->D E Reverse cross-links and purify DNA D->E F Analyze DNA by qPCR or high-throughput sequencing E->F

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Detailed Experimental Protocols

1. In Vitro Methyltransferase Activity Assay

This protocol is a general guideline for assessing the inhibitory activity of an SAH analog on a specific methyltransferase.

Materials:

  • Purified methyltransferase enzyme

  • Histone or DNA substrate

  • S-adenosyl-L-methionine (SAM), potentially radiolabeled (e.g., [3H]-SAM)

  • SAH analog inhibitor (e.g., Compound 4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)

  • 96-well plates

  • Scintillation counter or other appropriate detection instrument

Procedure:

  • Prepare a stock solution of the SAH analog in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of the SAH analog in the assay buffer. Include a no-inhibitor control.

  • Add the methyltransferase enzyme and the substrate to each well.

  • Initiate the reaction by adding SAM. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid for filter binding assays).

  • Transfer the reaction mixture to a filter membrane that binds the substrate but not unincorporated SAM.

  • Wash the filter to remove unincorporated SAM.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Western Blotting for Histone Methylation Marks

This protocol is used to assess the effect of an SAH analog on global levels of specific histone methylation marks in cultured cells.

Materials:

  • Cell culture reagents

  • SAH analog inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K79me2) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the SAH analog for a specified time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the histone methylation mark signal to the loading control.

3. Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the investigation of the effect of an SAH analog on the localization of specific histone methylation marks at particular genomic loci.

Materials:

  • Cell culture reagents

  • SAH analog inhibitor

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis buffer

  • Sonication equipment

  • ChIP dilution buffer

  • Primary antibody specific for the histone methylation mark

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Treat cultured cells with the SAH analog or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Shear the chromatin by sonication to an average fragment size of 200-500 bp.

  • Clarify the lysate by centrifugation.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate a portion of the chromatin with the specific primary antibody overnight at 4°C. Keep an input control sample.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

References

Troubleshooting & Optimization

Common issues with SAH-13C10 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAH-13C10 (S-Adenosyl-L-homocysteine, with 10 stable isotopes of Carbon-13). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this compound and to provide guidance for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of S-Adenosyl-L-homocysteine (SAH). SAH is the byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and a potent inhibitor of methyltransferases. Due to its isotopic labeling, this compound is primarily used as an internal standard for the accurate quantification of endogenous SAH levels in biological samples using mass spectrometry-based techniques like LC-MS/MS. It is also utilized as a tracer in metabolic flux analysis studies.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at 4°C, sealed, and protected from moisture and light.[1] Under these conditions, the compound is stable for extended periods. One supplier suggests that the unlabeled solid form of SAH is stable for at least four years when stored at -20°C.

Q3: How should I store this compound once it is dissolved in a solvent?

A3: Once dissolved, it is recommended to store this compound solutions at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. A solution of 1 mg/mL in 0.02 M HCl is reported to be stable for 2 years at -20°C.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in water (up to 1 mg/mL) and in acidic solutions such as 1M HCl (approximately 20 mg/mL). For most biological assays, preparation of a stock solution in water or a buffer appropriate for your experiment is recommended.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in Methyltransferase Assays

Question: I am observing high variability or a lack of inhibition in my methyltransferase assay when using this compound as a standard or inhibitor. What could be the cause?

Answer:

This issue can arise from several factors related to the stability and handling of this compound, as well as the assay conditions.

Possible Causes and Solutions:

  • Degradation of this compound: SAH is susceptible to oxidation and hydrolysis, especially under improper storage or handling.

    • Solution: Ensure that your stock solutions are fresh and have been stored correctly at -80°C in single-use aliquots. When preparing working solutions, use buffers that are at a neutral or slightly acidic pH, as SAH is more rapidly oxidized in alkaline solutions.

  • Enzymatic Degradation of this compound in the Assay: Your biological sample (e.g., cell lysate) may contain active SAH hydrolase, which will degrade this compound.

    • Solution: If you suspect SAH hydrolase activity, consider using an inhibitor of this enzyme in your assay buffer. Alternatively, purify the methyltransferase to remove contaminating enzymes.

  • Incorrect Quantification of this compound Stock Solution: An inaccurate concentration of your this compound stock will lead to erroneous results.

    • Solution: Verify the concentration of your stock solution using UV spectrophotometry. The molar extinction coefficient for SAH at 260 nm is 15,400 M⁻¹cm⁻¹.

  • Assay Buffer Composition: The presence of certain reagents in your buffer can affect this compound stability.

    • Solution: Avoid strong oxidizing agents. The inclusion of a reducing agent like dithiothreitol (DTT) or a protective agent like thiodiglycol can help prevent oxidation.

Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

Question: When using this compound as an internal standard for LC-MS/MS, I am experiencing poor chromatography or low signal intensity. What are the likely causes?

Answer:

These problems often stem from sample preparation, chromatographic conditions, or the stability of this compound in the prepared samples.

Possible Causes and Solutions:

  • Degradation during Sample Preparation: SAH is highly unstable in biological tissues and plasma at room temperature and even at 4°C.[1]

    • Solution: Process tissue samples immediately after collection and keep them on ice. For plasma, acidification to pH 4.5-5.0 with acetic acid can stabilize SAH for at least 4 months.[1] Flash-freezing of tissues in liquid nitrogen is a common practice to halt metabolic activity.

  • Suboptimal Chromatographic Conditions: SAH is a polar molecule and may exhibit poor retention on standard C18 columns without the use of ion-pairing agents.

    • Solution: Consider using a column with a different stationary phase, such as porous graphitic carbon, which can retain polar compounds without ion-pairing reagents. Alternatively, the use of an ion-pairing agent like heptafluorobutyric acid in the mobile phase can improve retention on C18 columns.

  • Ion Suppression: Components of the biological matrix can co-elute with this compound and suppress its ionization in the mass spectrometer.

    • Solution: Optimize your sample preparation to remove interfering matrix components. This can include protein precipitation followed by solid-phase extraction (SPE). Ensure that your chromatographic method effectively separates this compound from the bulk of the matrix.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Solid4°CLong-termKeep sealed, away from moisture and light.
Solid-20°C> 4 yearsBased on data for unlabeled SAH.
In Solution-80°CUp to 6 monthsRecommended for best stability. Aliquot to avoid freeze-thaw cycles.
In Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
In 0.02M HCl-20°CUp to 2 yearsAcidic conditions can improve stability.

Table 2: Stability of Endogenous SAH in Biological Samples

Sample TypeConditionTimeObservation
Liver Tissue25°C (Room Temperature)2 minutes60% increase in SAH concentration.
Liver Tissue4°C5 minutesSignificant increase in SAH concentration.
Liver Tissue-80°C2 monthsIncrease in SAH concentration.
Plasma (untreated)Room Temperature3 hoursMarked increase in SAH.
Plasma (untreated)-20°C1 monthMarked increase in SAH.
Plasma (acidified to pH 4.5-5.0)Not specified4 monthsStabilized SAH.

Experimental Protocols

Protocol 1: Quantification of SAH in Tissue Samples using this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental needs.

  • Sample Preparation:

    • Excise tissue and immediately flash-freeze in liquid nitrogen.

    • Store samples at -80°C until analysis.

    • On the day of analysis, weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid containing a known concentration of this compound as an internal standard.

    • Keep the homogenate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize it with a calculated amount of potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A column suitable for polar analytes, such as a Hypercarb column (porous graphitic carbon).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from 0% to 50% B over 5-10 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • SAH: Monitor the transition for the endogenous, unlabeled compound.

      • This compound: Monitor the transition for the stable isotope-labeled internal standard. The precursor and product ion m/z values will be shifted according to the number and position of the 13C labels.

    • Quantification: The concentration of endogenous SAH is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled SAH and a fixed concentration of this compound.

Protocol 2: SAM-Dependent Methyltransferase Inhibition Assay

This is a general protocol for a continuous, enzyme-coupled spectrophotometric assay.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT.

    • SAM (S-Adenosyl-L-methionine).

    • Methyltransferase enzyme of interest.

    • Substrate for the methyltransferase (e.g., a peptide or protein).

    • Coupling enzymes: SAH hydrolase and adenosine deaminase.

    • This compound (as a control inhibitor).

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, the methyltransferase, its substrate, and the coupling enzymes in a 96-well UV-transparent plate.

    • To test for inhibition, add varying concentrations of the test compound or this compound. For control wells, add the vehicle.

    • Initiate the reaction by adding SAM.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads at 265 nm.

    • The conversion of SAH to inosine by the coupling enzymes results in a decrease in absorbance at 265 nm.

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

    • The inhibitory effect of this compound or other compounds can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

Mandatory Visualizations

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Methyltransferase Methyltransferase SAH->Methyltransferase Inhibition Homocysteine->Methionine Methionine Synthase Substrate Substrate Substrate->Methylated_Substrate

Caption: The Methionine Cycle and the role of SAH.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Biological Sample (e.g., Tissue) Spike_IS Spike with This compound (Internal Standard) Tissue_Sample->Spike_IS Homogenize Homogenize & Protein Precipitation Spike_IS->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge LC_Separation LC Separation Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (SAH / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify against Standard Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for SAH quantification.

References

Technical Support Center: Optimizing Mass Spectrometry for SAH-¹³C₁₀ Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection of S-adenosyl-L-homocysteine (SAH) and its stable isotope-labeled internal standard, SAH-¹³C₁₀.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for SAH and SAH-¹³C₁₀?

For optimal detection and quantification, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The transition for unlabeled SAH is well-established in the literature.[1][2] The transition for SAH-¹³C₁₀ is predicted based on the known fragmentation pattern of SAH, where the most stable product ion corresponds to the adenine group.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
SAH385.1136.2This transition corresponds to the protonated molecule fragmenting to the adenine ion.[1]
SAH-¹³C₁₀395.1141.2The precursor ion reflects the addition of 10 ¹³C atoms. The product ion corresponds to the adenine moiety containing five ¹³C atoms.

Q2: What are typical LC-MS/MS parameters for SAH analysis?

While optimal parameters should be determined empirically for your specific instrument and method, the following table provides a starting point based on published methods.

ParameterTypical ValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Capillary Voltage3.5 - 5.0 kV[1]
Source Temperature150 - 500 °C[1]
Desolvation Gas Flow650 L/hr
Cone Voltage20 V
Collision Energy (CE)~28 eV for SAH[1]
Dwell Time100-200 ms

Troubleshooting Guides

This section addresses common issues encountered during the analysis of SAH and SAH-¹³C₁₀.

Issue 1: Low or No Signal for SAH / SAH-¹³C₁₀

Q: I am not seeing a peak for SAH or its internal standard. What should I check?

A: Low or no signal can be attributed to several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:

  • Verify Sample Preparation:

    • Extraction Efficiency: Ensure your extraction protocol is appropriate for polar molecules like SAH. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.

    • Sample Stability: SAH can be unstable. Ensure samples are kept cold and processed promptly. Consider the use of stabilizers if necessary.

  • Check Liquid Chromatography (LC) Conditions:

    • Column Choice: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate ion-pairing agent is typically used for retaining and separating SAH.

    • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is crucial for efficient protonation in positive ESI mode.

  • Optimize Mass Spectrometer (MS) Settings:

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.

    • Ion Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows to maximize the ion signal for your specific analytes.

    • MRM Transition Verification: Double-check that the correct precursor and product ion m/z values are entered in your acquisition method.

cluster_sample_prep Sample Preparation Checks cluster_lc_cond LC Condition Checks cluster_ms_settings MS Settings Checks start Low/No Signal sample_prep Verify Sample Preparation start->sample_prep lc_cond Check LC Conditions sample_prep->lc_cond If sample prep is OK extraction Extraction Efficiency stability Sample Stability ms_settings Optimize MS Settings lc_cond->ms_settings If LC is OK column Column Choice mobile_phase Mobile Phase solution Signal Restored ms_settings->solution If MS is optimized tuning Tuning & Calibration source_params Ion Source Parameters mrm MRM Transitions

Troubleshooting workflow for low or no signal.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My SAH peak is tailing/fronting. How can I improve the peak shape?

A: Poor peak shape can compromise integration and affect quantification accuracy. Consider the following adjustments:

  • Injection Solvent: The composition of your injection solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion. High aqueous content in the injection solvent with a highly organic mobile phase can lead to poor peak shape.

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column or in the system.

    • Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of SAH.

    • Consider a column with different stationary phase chemistry.

  • System Contamination: Buildup of contaminants can affect peak shape. Flush the system and column thoroughly.

Issue 3: High Background Noise or Ion Suppression

Q: I'm observing high background noise and my SAH signal is inconsistent between samples. What could be the cause?

A: High background and signal inconsistency are often indicative of ion suppression from matrix components co-eluting with your analyte.

  • Improve Chromatographic Separation:

    • Modify your LC gradient to better separate SAH from interfering matrix components.

    • Experiment with a different column that offers alternative selectivity.

  • Enhance Sample Cleanup:

    • Incorporate an additional sample cleanup step, such as solid-phase extraction (SPE), to remove matrix components that may be causing ion suppression.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.

  • Internal Standard Use:

    • The use of a stable isotope-labeled internal standard like SAH-¹³C₁₀ is critical to compensate for matrix effects and variations in instrument response.

Experimental Protocol: General LC-MS/MS Method for SAH Quantification

This protocol provides a general methodology for the quantification of SAH in biological samples. It should be adapted and optimized for your specific application and instrumentation.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold methanol containing the SAH-¹³C₁₀ internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: ESI+

    • Acquisition Mode: MRM

    • MRM Transitions:

      • SAH: 385.1 -> 136.2

      • SAH-¹³C₁₀: 395.1 -> 141.2

    • Optimize source and compound-specific parameters (e.g., capillary voltage, gas flows, collision energy) on your instrument.

cluster_sample_prep_details Details cluster_lc_details Details cluster_ms_details Details start Start: Biological Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_sep LC Separation (HILIC) sample_prep->lc_sep prep_steps 1. Add Methanol + IS 2. Vortex & Centrifuge 3. Evaporate & Reconstitute ionization Ionization (ESI+) lc_sep->ionization lc_params Gradient Elution (Acetonitrile/Water + Formic Acid) mass_analysis Mass Analysis (MRM) ionization->mass_analysis data_acq Data Acquisition & Quantification mass_analysis->data_acq ms_params SAH: 385.1 -> 136.2 SAH-13C10: 395.1 -> 141.2

General experimental workflow for SAH quantification.

Signaling Pathway Context

The accurate measurement of SAH is critical for studying the methylation cycle, a fundamental biological pathway. The ratio of S-adenosylmethionine (SAM) to SAH is often referred to as the "methylation index" and is a key indicator of cellular methylation capacity.

methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah ppi_pi PPi + Pi sam->ppi_pi methyl_acceptor Methyl Acceptor (DNA, RNA, protein) sam->methyl_acceptor homocysteine Homocysteine sah->homocysteine adenosine Adenosine sah->adenosine homocysteine->methionine Remethylation methyltransferases Methyltransferases methyltransferases->sah sah_hydrolase SAH Hydrolase sah_hydrolase->homocysteine mat MAT mat->sam atp ATP atp->sam methylated_product Methylated Product methyl_acceptor->methylated_product

The Methylation Cycle.

References

Technical Support Center: Troubleshooting Poor Signal Intensity with 13C Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal intensity with 13C labeled standards in both mass spectrometry and nuclear magnetic resonance spectroscopy.

Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Stable isotope-labeled internal standards (SIL-IS), particularly those labeled with 13C, are the gold standard for quantitative LC-MS analysis.[1][2][3] They are used to correct for variations during sample preparation and analysis, including matrix effects like ion suppression.[3][4][5] Poor signal intensity of your 13C labeled standard can compromise the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) for LC-MS

Q1: Why is my 13C labeled internal standard (IS) signal intensity low or non-existent?

A1: Low IS signal is a common issue in mass spectrometry and can stem from several factors.[6][7] A systematic approach is needed to distinguish between instrument-related and sample-related problems.[6]

  • Ion Suppression: This is a major concern where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ion source, reducing its signal.[1][8] 13C labeled standards are ideal because they co-elute with the unlabeled analyte, experiencing the same degree of ion suppression, which allows for accurate correction.[1][3][9] However, severe suppression can still lead to an unacceptably low signal.

  • Sample Preparation: Inadequate removal of matrix components like salts, phospholipids, or proteins is a primary cause of ion suppression.[10]

  • Incorrect Concentration: The standard solution may be too dilute to produce a strong signal or, conversely, too concentrated, which can lead to self-suppression.[6][7]

  • Instrument Issues: The mass spectrometer may require tuning or calibration.[6][7] Contamination in the ion source or sample path can also significantly degrade signal intensity.[10]

  • Standard Stability: Although 13C labels are chemically very stable, the molecule itself could be degrading during sample storage or in the autosampler.[2][6]

Q2: How can I systematically troubleshoot the low signal of my 13C labeled standard?

A2: A step-by-step approach is the most effective way to identify the root cause. Start by ensuring the instrument is performing correctly before investigating the sample or method.

  • Run a System Suitability Test: Analyze a standard tuning solution provided by the instrument manufacturer.[6] A strong, stable signal indicates the instrument is likely functioning correctly, pointing the issue toward your sample or method.[6]

  • Direct Infusion Analysis: Prepare a simple solution of your 13C standard in a clean mobile phase and infuse it directly into the mass spectrometer. This bypasses the LC system and sample matrix, allowing you to optimize ion source parameters and confirm the standard is detectable under ideal conditions.

  • Investigate Matrix Effects: If the signal is strong during infusion but weak in actual samples, ion suppression is the likely culprit.[8] You can quantify the matrix effect by comparing the signal of the standard in a clean solvent versus a post-extraction spiked blank matrix sample.

  • Review Sample Preparation: If matrix effects are significant, consider improving your sample cleanup method. Switching from a simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.[8]

Q3: My 13C labeled standard's signal is unstable or drifting throughout the analytical run. What could be the cause?

A3: Signal instability can be caused by several factors:[10]

  • Ion Source Contamination: The gradual buildup of non-volatile matrix components in the ion source can lead to a progressive loss of sensitivity.[10]

  • Column Fouling: Accumulation of matrix components on the LC column can degrade chromatographic performance and lead to signal drift.[8][10]

  • Standard Instability: The compound itself may be degrading over time in the autosampler.[10] For example, compounds with reactive functional groups like free thiols can be unstable.[10]

Troubleshooting Workflow for Low IS Signal in LC-MS

start Low 13C IS Signal system_suitability Run System Suitability Test (e.g., tuning mix) start->system_suitability system_pass System OK? system_suitability->system_pass infuse_std Infuse 13C Standard in Clean Solvent system_pass->infuse_std Yes instrument_issue Instrument Problem system_pass->instrument_issue No infuse_ok Signal Strong? infuse_std->infuse_ok matrix_effect High Probability of Matrix Effects / Ion Suppression infuse_ok->matrix_effect Yes standard_issue Potential Standard Issue (Degradation/Concentration) infuse_ok->standard_issue No optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) matrix_effect->optimize_cleanup optimize_lc Optimize LC Method (Improve Separation) matrix_effect->optimize_lc end Problem Resolved optimize_cleanup->end optimize_lc->end clean_tune Clean Ion Source, Tune & Calibrate MS instrument_issue->clean_tune clean_tune->end check_prep Verify Standard Prep, Concentration & Stability standard_issue->check_prep check_prep->end start Poor S/N in 13C Spectrum check_conc Check Sample Concentration Is it sufficient? (~10 mM+) start->check_conc conc_ok Sufficient? check_conc->conc_ok increase_conc Increase Concentration (Use less solvent or more sample) conc_ok->increase_conc No increase_scans Increase Number of Scans (NS) conc_ok->increase_scans Yes end Problem Resolved increase_conc->end s_n_ok S/N now OK? increase_scans->s_n_ok quaternary_missing Quaternary Carbons Still Weak/Missing? s_n_ok->quaternary_missing No s_n_ok->end Yes increase_d1 Increase Relaxation Delay (D1) (e.g., 5-10s or more) quaternary_missing->increase_d1 Yes check_params Verify Other Parameters (Pulse Angle, Decoupling, Shimming) quaternary_missing->check_params No add_relax Consider Adding Relaxation Agent (e.g., Cr(acac)₃) increase_d1->add_relax add_relax->end check_params->end

References

Technical Support Center: Accurate Quantification of S-Adenosyl-L-homocysteine (SAH) in Complex Samples Using SAH-13C10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SAH-13C10 to overcome matrix effects in the quantitative analysis of S-Adenosyl-L-homocysteine (SAH) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the analysis of SAH?

A1: this compound is a stable isotope-labeled (SIL) internal standard for S-Adenosyl-L-homocysteine (SAH). It is chemically identical to SAH, but ten of its carbon atoms are replaced with the heavier 13C isotope. This mass difference allows it to be distinguished from the endogenous SAH by a mass spectrometer.[1] this compound is used as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision by correcting for variability in sample preparation and matrix effects.[1]

Q2: What are matrix effects and how do they impact the quantification of SAH?

A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix. In electrospray ionization (ESI) mass spectrometry, these effects typically manifest as ion suppression or, less commonly, ion enhancement. Complex biological samples such as plasma, serum, and tissue homogenates contain numerous endogenous components like salts, lipids, and proteins that can interfere with the ionization of SAH, leading to inaccurate and irreproducible quantification.

Q3: How does using this compound help in avoiding matrix effects?

A3: Since this compound is chemically and structurally nearly identical to SAH, it is assumed to have the same behavior during sample preparation (e.g., extraction recovery) and to be affected by matrix effects in the same way as the endogenous analyte. By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the signal from the endogenous SAH to the signal from this compound is measured. This ratio is used for quantification, and because both molecules are affected proportionally by matrix effects, the ratio remains constant, leading to a more accurate measurement of the SAH concentration.

Q4: Can I use a different internal standard that is not a stable isotope-labeled version of SAH?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative LC-MS analysis. This is because its physicochemical properties are almost identical to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects. A non-isotopic internal standard may have different extraction recovery and be affected differently by ion suppression, which can lead to inaccurate results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound for quantitative analysis.

Problem Possible Cause(s) Recommended Solution(s)
Poor or inconsistent recovery of both SAH and this compound Inefficient sample preparation method (e.g., protein precipitation, solid-phase extraction).Optimize the sample preparation protocol. For plasma/serum, consider different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or a more rigorous clean-up using solid-phase extraction (SPE). Ensure complete protein precipitation and efficient elution from the SPE cartridge.
Significant retention time shift between SAH and this compound "Isotope effect," particularly with deuterium-labeled standards, can sometimes cause slight chromatographic separation. While less common with 13C, it can occur.This can compromise the core assumption that the analyte and internal standard experience identical matrix effects. If the shift is significant, re-evaluate the chromatographic conditions. A slower gradient or a different column chemistry may improve co-elution.
Low signal intensity for this compound Incorrect concentration of the internal standard spiking solution. Degradation of the internal standard. Severe ion suppression affecting the internal standard as well.Verify the concentration and preparation of the this compound working solution. Ensure proper storage conditions to prevent degradation. If severe ion suppression is suspected, improve the sample clean-up to remove interfering matrix components.
High background signal at the mass transition of SAH in blank samples Isotopic impurity in the this compound standard (presence of unlabeled SAH). Contamination of the LC-MS system.Check the certificate of analysis for the isotopic purity of the this compound. If significant unlabeled SAH is present, this will affect the lower limit of quantification. Thoroughly clean the LC-MS system to eliminate any carryover.
Inaccurate or imprecise results despite using this compound Inappropriate concentration of the internal standard. Variability in matrix effects between different sample lots. The internal standard was added too late in the sample preparation process.The concentration of this compound should be close to the expected concentration of endogenous SAH.[2] Always add the internal standard at the very beginning of the sample preparation to account for variability in all subsequent steps. Validate the method using at least six different lots of the biological matrix to assess the impact of inter-individual variability.

Experimental Protocols

Protocol 1: Quantification of SAH in Human Plasma using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected endogenous SAH levels).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetone (or acetonitrile/methanol) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate SAH from other matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • SAH: m/z 385.1 → 136.2

      • This compound: m/z 395.1 → 146.2 (Note: The exact m/z will depend on the labeling pattern of the standard).

Data Presentation: Expected Method Performance

The following tables summarize typical validation data for the quantification of SAH in plasma using a stable isotope-labeled internal standard, demonstrating the level of accuracy and precision achievable.

Table 1: Inter-day Accuracy and Imprecision for SAH Quantification in Human Plasma (Data adapted from a study using a deuterated SAH internal standard, which is expected to have similar performance to this compound)[3][4]

AnalyteSpiked Concentration (nmol/L)Measured Concentration (Mean ± SD, nmol/L)Accuracy (%)Imprecision (CV, %)
SAH2524.5 ± 2.298.09.0
SAH10099.3 ± 8.399.38.4
SAH500509.5 ± 45.8101.99.0

Table 2: Illustrative Comparison of Matrix Effect With and Without this compound (This table provides a conceptual representation of the expected improvement in data quality when using a SIL-IS. Actual values will vary depending on the matrix and method.)

ParameterWithout this compound (External Calibration)With this compound (Internal Standard Calibration)
Ion Suppression (%) 15 - 60% (variable between samples)Compensated by the internal standard
Recovery (%) 70 - 95% (variable)Compensated by the internal standard
Accuracy (%) 75 - 125% (often outside acceptable limits)95 - 105%
Precision (CV, %) > 20%< 10%

Visualizations

Signaling Pathways and Experimental Workflows

Workflow for SAH Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Complex Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry-down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Integration Peak Integration (SAH & this compound) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for SAH quantification.

Matrix Effect Mechanism cluster_source ESI Source cluster_suppression Ion Suppression Analyte SAH Droplet ESI Droplet Analyte->Droplet Matrix Matrix Component Matrix->Droplet Competition Competition for charge/surface access Matrix->Competition co-elution GasPhase Gas Phase Ions Droplet->GasPhase Ionization GasPhase->Competition ReducedSignal Reduced SAH Signal Competition->ReducedSignal

Caption: Mechanism of ion suppression in ESI-MS.

SIL-IS Principle Sample Sample containing unknown amount of SAH Spike Add known amount of this compound Sample->Spike Extraction Sample Preparation (Extraction, etc.) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Loss Analyte Loss Extraction->Loss Ratio Measure Peak Area Ratio (SAH / this compound) Analysis->Ratio Suppression Ion Suppression Analysis->Suppression Result Accurate Quantification of SAH Ratio->Result Loss->Ratio Affects both proportionally Suppression->Ratio Affects both proportionally

Caption: Principle of stable isotope dilution analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of S-adenosyl-L-homocysteine (SAH), S-adenosyl-L-methionine (SAM), and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic analysis of SAM and SAH?

The determination of SAM and SAH can be complicated by several factors. SAM is notably unstable under neutral and alkaline conditions. Both compounds are present at low concentrations (nM range) in biological samples like plasma, which can make detection challenging.[1][2] Additionally, biological matrices can cause significant ion suppression or enhancement, necessitating the use of techniques like solid-phase extraction for sample clean-up and the use of isotopic dilution.[1]

Q2: How can I improve the stability of SAM in my samples?

SAM is unstable unless acidified, especially in plasma during storage.[3] To prevent degradation, it is recommended to store tissue samples at -80°C and homogenize them in an acidified mobile phase.[3]

Q3: What are the typical detection methods for SAM and SAH?

Several detection methods can be used for the analysis of SAM and SAH. Historically, UV detection following HPLC or capillary electrophoresis has been employed.[3] For increased sensitivity, coulometric electrochemical detection or derivatization followed by fluorescence detection are options, though the latter requires additional sample preparation steps.[3] Currently, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high precision and sensitivity.[1][3]

Q4: What m/z transitions are typically monitored for SAM and SAH in LC-MS/MS?

For quantification using tandem mass spectrometry, the following precursor to product ion transitions are commonly used:

  • SAM: 399.2 → 136.1[3]

  • SAH: 385.2 → 136.1[3]

  • ²H₃-SAM (internal standard): 402.2 → 136.1[3]

The product ion at m/z 136.1 is thought to correspond to the adenine fragment.[3]

Troubleshooting Guide

Problem 1: Poor peak shape

  • Question: My chromatographic peaks for SAM and SAH are broad or tailing. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can result from several factors. One common cause is the sample preparation method. For instance, heat precipitation has been shown to result in better chromatographic peak shape compared to other protein precipitation methods.[3] Also, ensure that your column is properly equilibrated and that the mobile phase composition is optimal.

Problem 2: Inconsistent retention times

  • Question: I am observing shifts in the retention times for SAM and SAH between runs. What should I investigate?

  • Answer: Retention time drift can be caused by a few issues. Changes in the mobile phase composition due to evaporation or reaction can lead to this problem.[4] Ensure your mobile phase is fresh and properly degassed.[5] Temperature fluctuations can also affect retention times, so using a column oven to maintain a constant temperature is recommended.[4] Finally, ensure the column is fully equilibrated before each injection.[4] In some cases, the sample matrix itself can cause a shift in retention times compared to aqueous standards.[3]

Problem 3: Low recovery of analytes

  • Question: I am experiencing low recovery of SAM and SAH from my samples. What steps can I take to improve this?

  • Answer: Low recovery can be a significant issue, especially with low-volume samples. While solid-phase extraction (SPE) is often recommended for sample clean-up, it may not be suitable for very small sample volumes.[3] One-step acidic methanol extraction is an alternative, and while it may have lower recovery than SPE, it can still provide acceptable trueness and precision.[1] Filtration on spin-columns has also been reported to have insufficient recovery for SAM and SAH.[3]

Problem 4: No peaks are being detected

  • Question: I am not seeing any peaks for SAM or SAH in my chromatogram. What are the possible reasons?

  • Answer: There are several potential causes for a complete lack of peaks. Check the following:

    • Incorrect mobile phase or sample: Ensure you are using the correct mobile phase and that your sample has been prepared correctly.[5]

    • Pump issues: Verify that the pump is working correctly and that there are no leaks in the system.[5]

    • Detector status: Make sure the detector lamp is on and functioning.[5]

    • Sample concentration: Your sample may be too dilute to be detected.[5]

    • Injection volume: The injection volume might be too small.[5]

    • Strong sample retention: It's possible the column is retaining all of the compounds.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Heat Precipitation

This protocol is suitable for the preparation of tissue samples, such as mouse embryos, for LC-MS/MS analysis.[3]

  • Homogenize tissue samples in an acidified mobile phase.

  • Perform heat precipitation to remove proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: One-Step Acidic Methanol Extraction for Plasma or Urine

This protocol is an optimized method for the determination of SAM and SAH in plasma and urine.[1]

  • To 20 µL of plasma or urine, add an appropriate amount of an isotopically labeled internal standard.

  • Add 100 µL of an acidic methanol extraction solution.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet precipitated proteins and other biomolecules.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Quantitative Data

Table 1: LC-MS/MS Method Parameters and Performance

ParameterSAMSAHReference
Precursor Ion (m/z) 399.2385.2[3]
Product Ion (m/z) 136.1136.1[3]
Limit of Detection (LOD) 10 nmol/L2.5 nmol/L[3]
Lower Limit of Quantification (LLOQ) 0.02 µM0.01 µM[3]
Upper Limit of Quantification (ULOQ) 25 µM10 µM[3]
Linearity (r²) > 0.997> 0.997[3]

Table 2: Alternative LC-MS/MS Method Performance

ParameterSAMSAHReference
Limit of Detection (LOD) 5 nM1 nM[1]
Limit of Quantification (LOQ) 10 nM3 nM[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization in Acidified Buffer Sample->Homogenization Precipitation Protein Precipitation (Heat or Solvent) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of SAH and related compounds.

troubleshooting_tree cluster_peak_issues Peak Shape & Retention cluster_detection_issues Detection Problems cluster_solutions_peak Solutions cluster_solutions_detection Solutions start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time low_signal Low or No Signal? start->low_signal sol_peak_shape Optimize Sample Prep (e.g., Heat Precip.) Check Column Equilibration peak_shape->sol_peak_shape Yes sol_retention_time Use Column Oven Check Mobile Phase Ensure Full Equilibration retention_time->sol_retention_time Yes sol_low_signal Check Sample Concentration Verify Detector Function Inspect for System Leaks Optimize Injection Volume low_signal->sol_low_signal Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Preventing degradation of S-Adenosylhomocysteine during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Adenosylhomocysteine (SAH) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of SAH in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is S-Adenosylhomocysteine (SAH) and why is its measurement important?

A1: S-Adenosylhomocysteine (SAH) is a crucial intermediate in the one-carbon metabolism pathway. It is formed from S-adenosylmethionine (SAM) after the donation of a methyl group in numerous biological methylation reactions essential for processes like DNA methylation, neurotransmitter synthesis, and detoxification.[1] SAH is a potent inhibitor of methyltransferase enzymes; therefore, the ratio of SAM to SAH is considered a critical indicator of the cell's methylation capacity.[1] Accurate measurement of SAH is vital for studying diseases associated with aberrant methylation, including cardiovascular and neurological disorders.

Q2: What are the primary causes of SAH degradation during sample preparation?

A2: The primary cause of SAH alteration during sample preparation is enzymatic activity. SAH is an intermediate in the highly active methylation cycle. Delays in processing, improper temperature control, and inappropriate collection tubes can lead to continued enzymatic conversion, causing a decrease in SAM and a corresponding increase in SAH.[2][3] Even short periods at room temperature or 4°C can significantly impact the SAM/SAH ratio.[3]

Q3: What is the best way to collect and handle blood samples for SAH analysis?

A3: For accurate SAH measurement in plasma, it is recommended to collect whole blood in tubes containing an anticoagulant such as EDTA.[2] The sample should be placed on ice immediately after collection and centrifuged within one hour to separate the plasma from blood cells.[4] The plasma should then be transferred to a clean tube and frozen at -80°C if not analyzed immediately. Acidification of the plasma can further stabilize SAH.[3]

Q4: How should tissue samples be handled to prevent SAH degradation?

A4: Tissue samples should be snap-frozen in liquid nitrogen immediately after excision to halt enzymatic activity.[3] The frozen tissue should be stored at -80°C until processing. During homogenization, it is crucial to keep the sample frozen, for instance, by using utensils pre-cooled in liquid nitrogen and performing the homogenization in an ice-cold acidic buffer (e.g., 0.4 M perchloric acid) to precipitate proteins and inactivate enzymes.[3]

Q5: What is the impact of freeze-thaw cycles on SAH stability?

A5: While some studies on general biochemical analytes suggest that many are stable for a limited number of freeze-thaw cycles, it is best practice to avoid repeated freeze-thawing of samples for SAH analysis.[5][6] Each cycle can potentially lead to degradation and introduce variability in your results. It is highly recommended to aliquot samples into single-use volumes before the initial freezing.

Troubleshooting Guides

This section provides solutions to common problems encountered during SAH analysis.

Issue 1: Low or No Recovery of SAH
Potential Cause Troubleshooting Steps
Inefficient Extraction - For Liquid-Liquid Extraction: Ensure the correct solvent polarity and volume are used. Optimize the mixing/vortexing time and force. - For Solid-Phase Extraction (SPE): - Verify that the sorbent chemistry is appropriate for SAH (a polar molecule).[7] - Ensure the column is properly conditioned and not allowed to dry out before sample loading.[8] - Optimize the pH of the sample and wash solutions to ensure SAH retention.[7] - Increase the strength or volume of the elution solvent.[7]
Analyte Degradation - Review your sample collection and handling procedure. Ensure rapid processing and consistent cold temperatures (on ice or at 4°C) before extraction. - Use an acidic extraction buffer (e.g., perchloric acid, formic acid) to precipitate proteins and inactivate enzymes immediately.[3]
Instrumental Issues - Confirm that the LC-MS/MS parameters (e.g., mass transitions, collision energy) are correctly set for SAH and its internal standard. - Check for any leaks or blockages in the LC system.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize every step of the sample collection and preparation protocol. Ensure all samples are treated identically in terms of time and temperature. - Use precise pipetting techniques and ensure complete mixing at each step.
Precipitate Carryover - After centrifugation to pellet precipitated proteins, carefully aspirate the supernatant without disturbing the pellet. A second centrifugation of the supernatant may be necessary.
Inconsistent SPE Procedure - Ensure a consistent and slow flow rate during sample loading and washing steps to allow for proper binding.[8] - Avoid drying the sorbent bed between steps.[7]
Instrumental Instability - Run system suitability tests to ensure the LC-MS/MS is performing consistently. - Check for fluctuations in spray stability in the mass spectrometer source.
Issue 3: Chromatographic Peak Splitting or Tailing
Potential Cause Troubleshooting Steps
Mismatch between Injection Solvent and Mobile Phase - The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase conditions. A stronger injection solvent can cause peak distortion.[9]
Column Overloading - Dilute the sample and reinject. If peak shape improves, the column was likely overloaded.[9]
Column Contamination or Void - A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting for all analytes.[10] Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[10]
Mobile Phase pH close to Analyte pKa - Ensure the mobile phase pH is at least 2 units away from the pKa of SAH to maintain a single ionic state.[9]

Quantitative Data Summary

The stability of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) is highly dependent on sample handling and storage conditions. The following table summarizes the impact of different conditions on the SAM/SAH ratio in liver tissue samples.

ConditionDuration% Decrease in SAM% Increase in SAH% Decrease in SAM/SAH Ratio
Room Temperature (25°C)2 minutes17%60%48.1%
Room Temperature (25°C)5 minutes--63.2%
Refrigerated (4°C)5 minutes--33.8%
Refrigerated (4°C)15 minutes--44.9%
Frozen Storage (-80°C)2 months--39.8%
Frozen Storage (-80°C)6 months--51.9%
Data adapted from a study on mice liver tissues.[3]

Experimental Protocols

Protocol 1: Extraction of SAH from Plasma

This protocol is based on protein precipitation using perchloric acid.

Materials:

  • Plasma collected in EDTA tubes

  • Ice-cold 0.4 M Perchloric Acid (PCA)

  • Ice-cold 2.5 M K₃PO₄

  • Centrifuge capable of 10,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Collect whole blood in EDTA tubes and place immediately on ice.

  • Within 1 hour of collection, centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Carefully transfer the plasma supernatant to a new pre-chilled microcentrifuge tube. At this point, plasma can be stored at -80°C.

  • For extraction, add 1 part ice-cold 0.4 M PCA to 4 parts plasma (e.g., 50 µL PCA to 200 µL plasma).

  • Vortex briefly to mix and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.

  • Neutralize the supernatant by adding a small volume of ice-cold 2.5 M K₃PO₄. The exact volume should be determined empirically to bring the pH to between 5 and 7.

  • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.[3]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • The resulting supernatant is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.[3]

Protocol 2: Extraction of SAH from Liver Tissue

This protocol involves homogenization of frozen tissue in an acidic buffer.

Materials:

  • Snap-frozen liver tissue

  • Liquid nitrogen

  • Pre-cooled mortar and pestle or mechanical homogenizer

  • Ice-cold 0.4 M Perchloric Acid (PCA)

  • Ice-cold 2.5 M K₃PO₄

  • Centrifuge capable of 10,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Keep the liver tissue frozen on dry ice or in liquid nitrogen until homogenization.

  • Weigh a piece of the frozen tissue (e.g., 50-100 mg).

  • In a pre-cooled mortar, add a small amount of liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder with the pestle. Alternatively, use a mechanical homogenizer with pre-cooled components.[3]

  • Transfer the frozen tissue powder to a pre-weighed, pre-chilled tube containing an appropriate volume of ice-cold 0.4 M PCA (e.g., 600 µL PCA per 100 mg of tissue).[3]

  • Homogenize the sample on ice until no visible tissue clumps remain.

  • Rinse the homogenizer probe with a small volume of the PCA solution and combine it with the homogenate.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the extract by adding ice-cold 2.5 M K₃PO₄ as described in Protocol 1.

  • Incubate on ice for 15 minutes to precipitate potassium perchlorate.[3]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • The supernatant is ready for analysis or storage at -80°C.[3]

Visualizations

One_Carbon_Metabolism cluster_methylation Methylation Cycle cluster_folate Folate Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAM->SAH Acceptor Methyl Acceptor (e.g., DNA, proteins) Methylated_Acceptor Methylated Acceptor Hcy Homocysteine SAH->Hcy SAHH SAH->Hcy Hcy->Met MS, B12 Hcy->Met THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->Hcy MTHF->THF Acceptor->Methylated_Acceptor Methyl Group Transfer

Caption: The Methylation Cycle and its connection to the Folate Cycle.

Experimental_Workflow_SAH_Plasma start Whole Blood Collection (EDTA tube, on ice) centrifuge1 Centrifuge (2,000 x g, 15 min, 4°C) start->centrifuge1 plasma Collect Plasma Supernatant centrifuge1->plasma store Store at -80°C (Optional) plasma->store extract Protein Precipitation (Add ice-cold 0.4M PCA) plasma->extract store->extract incubate1 Incubate on Ice (10 min) extract->incubate1 centrifuge2 Centrifuge (10,000 x g, 10 min, 4°C) incubate1->centrifuge2 supernatant1 Collect Acidic Supernatant centrifuge2->supernatant1 neutralize Neutralize with K₃PO₄ (pH 5-7) supernatant1->neutralize incubate2 Incubate on Ice (15 min) neutralize->incubate2 centrifuge3 Centrifuge (10,000 x g, 5 min, 4°C) incubate2->centrifuge3 supernatant2 Collect Final Supernatant centrifuge3->supernatant2 analysis LC-MS/MS Analysis supernatant2->analysis Troubleshooting_Logic start Inaccurate SAH Results q1 Are recoveries low? start->q1 a1_yes Check Extraction & Degradation q1->a1_yes Yes q2 High variability between replicates? q1->q2 No a1_yes->q2 a2_yes Review Sample Handling & Prep Consistency q2->a2_yes Yes q3 Poor peak shape? q2->q3 No a2_yes->q3 a3_yes Troubleshoot Chromatography q3->a3_yes Yes end Consult Instrument Specialist q3->end No a3_yes->end

References

Technical Support Center: Quantifying Low Levels of SAH with SAH-13C10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of S-adenosylhomocysteine (SAH) using its stable isotope-labeled internal standard, SAH-13C10.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of SAH challenging?

Quantifying low levels of S-adenosylhomocysteine (SAH) is challenging due to several factors. Endogenous concentrations of SAH in biological samples like plasma are typically in the nanomolar range, requiring highly sensitive analytical methods.[1][2] Furthermore, SAH and its precursor, S-adenosylmethionine (SAM), are biochemically unstable, and their concentrations can be affected by pre-analytical conditions such as sample collection, handling, and storage temperature.[1][3][4]

Q2: What is the purpose of using this compound as an internal standard?

A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification in mass spectrometry-based assays.[5][6] It is chemically almost identical to the analyte (SAH) and is added at a known concentration to all samples, calibrators, and quality controls. The SIL-IS helps to correct for variability introduced during sample preparation, injection volume differences, and matrix effects (ion suppression or enhancement), thereby improving the accuracy and precision of the measurement.[5][7][8] Using a 13C-labeled standard is often preferred as it is more likely to co-elute perfectly with the analyte compared to deuterium-labeled standards, offering better compensation for matrix effects.[7][8]

Q3: What are matrix effects and how do they affect SAH quantification?

Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix (e.g., salts, phospholipids, metabolites).[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of SAH.[5][9] The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for these effects, as the standard is affected in the same way as the analyte.[5][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No SAH/SAH-13C10 Signal Analyte Degradation: SAH and SAM are unstable. Improper sample handling or storage can lead to degradation.- Ensure rapid processing of samples on ice.[1] - Store samples at -80°C.[1] - Use collection tubes with stabilizers if necessary.[3][4] - Avoid repeated freeze-thaw cycles.
Poor Extraction Recovery: Inefficient extraction of SAH from the sample matrix.- Optimize the protein precipitation or solid-phase extraction (SPE) protocol. - Ensure complete protein precipitation by using ice-cold solvents.[6]
Mass Spectrometer Issues: Incorrect instrument settings, dirty ion source, or detector failure.- Verify MS parameters (e.g., ion transitions, collision energy, declustering potential).[11] - Clean the ion source and ion optics.[12] - Perform a system suitability test and calibration.[12]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Variable ion suppression or enhancement across different samples.- Use a stable isotope-labeled internal standard (this compound) that co-elutes with the analyte.[5][7] - Improve sample cleanup to remove interfering matrix components.[13] - Optimize chromatographic separation to resolve SAH from interfering compounds.
Inaccurate Pipetting: Errors in adding the internal standard or sample.- Use calibrated pipettes and proper pipetting techniques. - Prepare larger volumes of working solutions to minimize pipetting errors.
Inaccurate Quantification (Poor Accuracy) Isobaric Interference: A compound with the same nominal mass as SAH or this compound is co-eluting and interfering with the measurement.- Use high-resolution mass spectrometry to differentiate between SAH and the interfering compound based on their exact masses.[14] - Optimize chromatography to separate the isobaric interference from the analyte peak.[15] - Select more specific precursor-product ion transitions for MRM analysis.[11]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks) Column Overload or Contamination: Injecting too much sample or buildup of matrix components on the column.
Inappropriate Mobile Phase: pH or composition of the mobile phase is not optimal for SAH.- Adjust the mobile phase pH. SAH is an amine-containing compound, so acidic mobile phases (e.g., with formic acid) are typically used. - Optimize the gradient elution program for better peak shape and resolution.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This is a common method for extracting SAH from plasma or serum samples.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Prepare Precipitation Solution: Prepare a solution of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration.

  • Precipitate Proteins: Add a fixed volume of the precipitation solution to a specific volume of the plasma/serum sample (e.g., 4 parts solvent to 1 part sample).[6]

  • Vortex: Vortex the mixture vigorously for about 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the SAH and this compound, to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

A general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for SAH quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid).

    • Gradient: A gradient elution is typically employed, starting with a low percentage of organic mobile phase and gradually increasing to elute SAH.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[16]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • SAH: m/z 385 → 136[16]

      • This compound: The precursor ion will be shifted by +10 (m/z 395), and the fragment ion may or may not be shifted depending on which part of the molecule contains the 13C labels. A common transition would be m/z 395 → 136 or a shifted fragment if the adenine moiety is labeled.

Quantitative Data Summary

The following table summarizes typical concentration ranges and limits of detection (LOD) for SAH in human plasma from published methods.

Parameter Value Reference
Typical Plasma Concentration 10 - 40 nM[17]
Lower Limit of Quantification (LLOQ) 1 - 16 nM[9][17][18]
Limit of Detection (LOD) 1 - 2.5 nM[9][17]

Note: These values can vary depending on the specific LC-MS/MS method, instrumentation, and patient population.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM) SAH: 385 -> 136 This compound: 395 -> 136 ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (SAH / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for SAH quantification.

troubleshooting_logic Start Inaccurate/Imprecise SAH Quantification Check_Signal Check SAH and IS Signal Intensity Start->Check_Signal Low_Signal Low/No Signal Check_Signal->Low_Signal Low Good_Signal Adequate Signal Check_Signal->Good_Signal OK Check_Stability Review Sample Handling & Storage Procedures Low_Signal->Check_Stability Check_MS Verify MS Settings & Clean Source Low_Signal->Check_MS Check_Recovery Optimize Sample Preparation Low_Signal->Check_Recovery Check_Precision Assess Run-to-Run Variability Good_Signal->Check_Precision High_Variability High Variability Check_Precision->High_Variability High Good_Precision Good Precision Check_Precision->Good_Precision OK Check_Matrix Investigate Matrix Effects High_Variability->Check_Matrix Check_IS Ensure Proper IS Addition High_Variability->Check_IS Check_Accuracy Assess Accuracy with QCs Good_Precision->Check_Accuracy Poor_Accuracy Poor Accuracy Check_Accuracy->Poor_Accuracy Poor Resolved Issue Resolved Check_Accuracy->Resolved OK Check_Interference Investigate Isobaric Interferences Poor_Accuracy->Check_Interference Check_Cal_Curve Verify Calibration Curve Poor_Accuracy->Check_Cal_Curve

Caption: Troubleshooting logic for SAH quantification.

References

Validation & Comparative

A Head-to-Head Comparison: SAH-13C10 vs. Deuterated SAH Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise metabolic profiling and quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the carbon-13 labeled S-adenosylhomocysteine (SAH), SAH-13C10, and its deuterated counterparts, supported by experimental data and detailed protocols for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

In the realm of targeted metabolomics, particularly in the study of methylation pathways, accurate quantification of S-adenosylhomocysteine (SAH) is critical. As a key modulator in several metabolic pathways and an intermediate in the synthesis of cysteine and adenosine, fluctuations in SAH levels can be indicative of various physiological and pathological states. Stable isotope-labeled internal standards are indispensable for correcting for variability during sample preparation and analysis, with carbon-13 (¹³C) and deuterium (²H) labeled standards being the most common choices. This guide delves into the analytical performance of this compound against deuterated SAH standards, offering a clear perspective on which might be better suited for your research needs.

Key Performance Metrics: A Tabular Comparison

The selection of an internal standard is primarily dictated by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring the highest accuracy and precision. The following tables summarize the key quantitative performance metrics for SAH analysis using either ¹³C-labeled or deuterated internal standards, as derived from published experimental data.

Performance Parameter This compound (¹³C-labeled) Deuterated SAH Standards (e.g., d4-SAH) Reference
Intra-assay Precision (CV%) 4.0% (in plasma)5.9% (in plasma)[1]
Inter-assay Precision (CV%) 7.6% (in plasma)Not explicitly stated in a direct comparison[1]
Mean Recovery 93% (in plasma and CSF)~50% (in plasma)[1][2]
Chromatographic Co-elution Identical retention time to unlabeled SAHPotential for slight retention time shifts[3]
Isotopic Stability High, with no risk of back-exchangePotential for H/D back-exchange in certain solvents or conditions

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies are limited. The performance of deuterated standards can vary based on the position and number of deuterium atoms.

The Chromatographic Advantage of this compound

One of the most significant advantages of using a ¹³C-labeled internal standard like this compound is the near-perfect co-elution with the endogenous, unlabeled analyte. Deuterated standards, due to the slight difference in the physicochemical properties between hydrogen and deuterium, can sometimes exhibit a chromatographic isotope effect, leading to a small separation from the analyte on the chromatographic column. While often minimal, this separation can lead to differential matrix effects and ultimately impact the accuracy of quantification. In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts, ensuring they experience the same matrix effects and providing a more reliable correction.[3]

Experimental Protocols

Here, we provide a detailed methodology for the quantification of SAH in biological samples using a ¹³C-labeled internal standard, based on established LC-MS/MS protocols.[2][4]

Sample Preparation
  • Thaw Samples: Thaw frozen plasma, urine, or cell lysate samples on ice.

  • Internal Standard Spiking: To 20 µL of the sample, add 20 µL of a solution containing the ¹³C-labeled internal standard (e.g., ¹³C₅-SAH at 1 µM).

  • Protein Precipitation: Add 100 µL of an extraction solution (e.g., 0.1% formic acid in methanol) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 9,500 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C8 or C18 reversed-phase column is typically used (e.g., Sunfire C8, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: An isocratic elution with a mobile phase of 0.1% formic acid in a methanol/water mixture (e.g., 5/95 v/v) is often employed.

  • Flow Rate: A flow rate of 0.75 mL/min is a common starting point.

  • Injection Volume: 5 µL of the prepared sample is injected.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

Mass Spectrometer Parameters

The following table outlines the typical mass transitions monitored for SAH and its ¹³C-labeled and deuterated internal standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
SAH (unlabeled)385.3136.3[4]
This compound 395.3 (for ¹³C₁₀) 136.3 or other specific fragments Calculated
¹³C₅-SAH390.3136.3[4]
d4-SAH389.15137.2 or other specific fragments[5]

Note: The exact m/z values for this compound will depend on the specific number and position of the ¹³C labels. The product ion for the labeled standards is often the same as the unlabeled analyte if the label is not on the fragmented portion.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, etc.) spike Spike with This compound Standard start->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: A streamlined workflow for the quantitative analysis of SAH using a labeled internal standard.

logical_comparison cluster_sah13c10 This compound (¹³C-labeled) cluster_deuterated Deuterated SAH c13_coelution Co-elution with Analyte (Identical Retention Time) c13_accuracy Higher Accuracy (Minimized Isotope Effects) c13_coelution->c13_accuracy leads to c13_stability High Isotopic Stability (No Back-Exchange) c13_stability->c13_accuracy contributes to d_coelution Potential for Chromatographic Isotope Effect (Shift in RT) d_accuracy Potential for Lower Accuracy (Differential Matrix Effects) d_coelution->d_accuracy can lead to d_stability Risk of H/D Back-Exchange d_stability->d_accuracy can contribute to

Caption: Logical relationship between isotopic labeling and analytical accuracy.

Conclusion

For researchers demanding the highest level of accuracy and precision in SAH quantification, This compound presents a superior choice over deuterated standards . The inherent advantages of carbon-13 labeling, including identical chromatographic behavior and greater isotopic stability, translate to more reliable and reproducible data. While deuterated standards can be a viable and often more cost-effective option, careful validation is required to account for potential chromatographic isotope effects and ensure that they do not compromise the integrity of the results. By understanding the nuances of each type of internal standard, researchers can make an informed decision that best suits the rigorous demands of their scientific investigations.

References

A Comparative Guide to the Accuracy and Precision of S-Adenosyl-L-homocysteine (SAH) Quantification: The Case for SAH-13C10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of S-adenosyl-L-homocysteine (SAH), a critical intermediate in methylation pathways, is paramount for advancing research in numerous fields, including epigenetics, cardiovascular disease, and neurobiology. As a potent inhibitor of methyltransferases, fluctuations in SAH levels can have profound effects on cellular function.[1][2] The ratio of S-adenosylmethionine (SAM) to SAH is a key indicator of the cell's methylation potential. This guide provides a comparative analysis of the methods for SAH quantification, with a special focus on the advantages of using a stable isotope-labeled internal standard, SAH-13C10, to enhance accuracy and precision.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of SAH in various biological matrices. This technique offers high selectivity and the ability to use stable isotope-labeled internal standards for precise and accurate measurement.[1]

The Critical Role of Internal Standards

In LC-MS/MS analysis, an ideal internal standard is structurally identical to the analyte of interest, co-elutes chromatographically, and is not susceptible to isotopic exchange. This allows for the correction of variability introduced during sample preparation and instrumental analysis. While deuterated internal standards (e.g., d3-SAH, d4-SAH, d5-SAH) are commonly used for SAH quantification, they can exhibit slight differences in retention time compared to the unlabeled analyte.[3] This chromatographic shift can potentially compromise accuracy, especially in complex biological matrices.

Carbon-13 (¹³C) labeled internal standards are considered superior for many applications.[4] They tend to co-elute almost perfectly with the native analyte and are not prone to the isotopic exchange that can sometimes occur with deuterium labels.[4] This leads to more reliable and accurate quantification.

This compound: The Next Generation Internal Standard

While specific peer-reviewed studies detailing the validation of this compound are not yet widely available, the well-established principles of stable isotope dilution analysis strongly support its superiority over deuterated analogues. The use of a fully ¹³C-labeled standard like this compound, where all ten carbon atoms are replaced with the ¹³C isotope, is expected to provide the most accurate and precise quantification of SAH for the following reasons:

  • Identical Chromatographic Behavior: this compound will have virtually the same retention time as endogenous SAH, minimizing the risk of quantification errors due to matrix effects that can differ even with small shifts in elution.

  • No Isotopic Exchange: The carbon-13 label is stable and not subject to exchange with hydrogen atoms from the solvent or sample matrix, a potential issue with deuterated standards.

  • Improved Mass Separation: The significant mass difference between SAH and this compound (+10 Da) provides clear separation of the analyte and internal standard signals in the mass spectrometer, reducing potential for cross-talk.

Comparative Performance Data

While direct comparative data for this compound is emerging, the following tables summarize the performance characteristics of well-established LC-MS/MS methods for SAH quantification using deuterated internal standards. These values serve as a benchmark against which the anticipated performance of this compound can be compared.

Table 1: Performance Characteristics of LC-MS/MS Methods for SAH Quantification using Deuterated Internal Standards

ParameterMethod 1 (d5-SAH)[3]Method 2 (d4-SAH)[5][6]Method 3 (d3-SAM as IS for SAH)[1]
Matrix Human PlasmaHuman PlasmaMouse Embryos
Linearity (r²) ≥ 0.99Linear over 12.5-5000 nmol/L> 0.997
Lower Limit of Quantification (LLOQ) 16 nmol/L12.5 nmol/L0.01 µM (10 nmol/L)
Intra-day Precision (%CV) Not ReportedNot Reported4.64 - 5.68%
Inter-day Precision (%CV) 8.4 - 9.8%Not Reported11.56 - 11.93%
Accuracy (% Recovery) 97.9 - 99.3%Not ReportedNot Reported

Table 2: Expected Performance Advantages of this compound

FeatureDeuterated SAH (d3, d4, d5)This compound (Expected)
Co-elution with SAH Close, but potential for slight shiftVirtually identical
Isotopic Stability Generally stable, but potential for exchangeHighly stable, no exchange
Accuracy HighVery High (Theoretically superior)
Precision HighVery High (Theoretically superior)
Cost Generally lowerPotentially higher

Experimental Protocols

Below are detailed methodologies for the quantification of SAH using LC-MS/MS with a stable isotope-labeled internal standard. While these protocols specify the use of deuterated standards, the substitution of this compound would follow the same principles with adjustments to the mass spectrometer settings to monitor the appropriate mass transitions.

Experimental Protocol: Quantification of SAH in Human Plasma using d5-SAH[3]
  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of an internal standard solution containing d5-SAH.

    • Vortex for 5 minutes and incubate at 4°C for 10 minutes.

    • Add 550 µL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for an additional 10 minutes to precipitate proteins.

    • Centrifuge at 13,400 x g for 10 minutes at 4°C.

    • Transfer 500 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: 3.0 x 150 mm, 3.5 µm RP-Amide column.

    • Mobile Phase A: 10 mmol/L ammonium formate buffer (pH 3.4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate SAH from other matrix components.

    • Mass Spectrometer: ABSciex 5000 triple quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • SAH: m/z 385.1 → 136.2

      • d5-SAH: m/z 390.0 → 137.2

Experimental Protocol: Quantification of SAH in Mouse Embryos using d3-SAM as an Internal Standard[1]
  • Sample Preparation:

    • Homogenize single mouse embryos in a suitable buffer.

    • Add an internal standard solution containing d3-SAM.

    • Precipitate proteins using a suitable method (e.g., addition of acetonitrile or perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC System: Suitable for reverse-phase chromatography.

    • Column: Pentafluorophenylpropyl (PFP) column for enhanced retention.

    • Mobile Phase: A gradient of mobile phases containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in positive mode.

    • MRM Transitions:

      • SAH: Specific precursor and product ions to be monitored.

      • d3-SAM: Specific precursor and product ions to be monitored.

Visualizing the Workflow and Underlying Biology

To further clarify the concepts discussed, the following diagrams illustrate the central role of SAH in the methylation cycle, the experimental workflow for its quantification, and the relationship between accuracy and precision.

cluster_0 Methylation Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate CH₃ Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine MS Substrate Substrate (DNA, protein, etc.) Substrate->Methylated_Substrate

The Methylation Cycle: SAH is a key intermediate.

cluster_1 Experimental Workflow for SAH Quantification Start Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound Internal Standard Start->Spike Extract Protein Precipitation & Sample Cleanup Spike->Extract LC_Separation Liquid Chromatography (LC) Separation Extract->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio (SAH/SAH-13C10) vs. Concentration MS_Detection->Data_Analysis Result Accurate SAH Quantification Data_Analysis->Result

Workflow for SAH quantification using this compound.

cluster_2 Accuracy vs. Precision cluster_high_acc_high_prec High Accuracy, High Precision (Ideal: this compound) cluster_low_acc_high_prec Low Accuracy, High Precision cluster_high_acc_low_prec High Accuracy, Low Precision cluster_low_acc_low_prec Low Accuracy, Low Precision (e.g., no internal standard) center True Value a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Accuracy and Precision in SAH Quantification.

Conclusion

References

Cross-Validation of SAH-13C10 with Other Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of S-Adenosylhomocysteine (SAH), with a focus on the use of the stable isotope-labeled internal standard, SAH-13C10. The primary and most robust method identified for SAH analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols and presents comparative performance data for this technique.

Introduction to SAH and the Role of this compound

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed from S-adenosylmethionine (SAM) following the transfer of a methyl group to a substrate. The ratio of SAM to SAH is considered a key indicator of the cell's methylation capacity. Accurate quantification of SAH is therefore crucial in various fields of research, including epigenetics, cancer biology, and neurobiology.

This compound is a ¹³C-labeled stable isotope of SAH. In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds serve as ideal internal standards. They are chemically identical to the analyte of interest but have a different mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

The gold standard for the quantification of SAH in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of SAH with other related metabolites like SAM. While other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection exist, they generally lack the sensitivity and specificity of LC-MS/MS, especially for complex biological samples.

This guide will focus on the validation and performance of LC-MS/MS methods utilizing stable isotope-labeled internal standards like this compound.

Quantitative Performance Data

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of SAH in human plasma. These methods typically use either deuterium-labeled (d-SAH) or ¹³C-labeled (¹³C-SAH) internal standards, which are analogous in function to this compound.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for SAH Quantification

ReferenceLinearity Range (nmol/L)Lower Limit of Quantification (LLOQ) (nmol/L)Limit of Detection (LOD) (nmol/L)
Klepacki et al. (2013)[1][2]16 - 102416Not Reported
Kirsch et al. (2009)[3]Not specified0.7Not Reported
Gellekink et al. (2005)10 - 1000102.5
Ueland & Flatmark (1984)Not applicable (HPLC-UV)~500Not Reported

Table 2: Precision and Accuracy of LC-MS/MS Methods for SAH Quantification

ReferenceIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Klepacki et al. (2013)[1][2]Not Reported8.4 - 9.897.9 - 99.3
Kirsch et al. (2009)[3]3.98.3101.7 (Recovery)
Gellekink et al. (2005)3.5 - 6.24.8 - 8.195 - 105

Experimental Protocols

Key Experiment: Quantification of SAH in Human Plasma by LC-MS/MS

This section provides a generalized protocol based on common practices in the cited literature. Specific parameters may vary between laboratories and instrumentation.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 100 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (e.g., this compound at a known concentration).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system is common. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native SAH and the labeled internal standard (this compound).

      • SAH transition (example): m/z 385 → 136

      • This compound transition (example): m/z 395 → 146 (Note: The exact m/z will depend on the number and position of ¹³C labels)

3. Data Analysis:

  • The concentration of SAH in the sample is determined by calculating the ratio of the peak area of the native SAH to the peak area of the internal standard (this compound).

  • A calibration curve is generated using known concentrations of SAH standards to quantify the analyte in the unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard & Precipitation Reagent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (SAH / this compound) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for SAH quantification.

signaling_pathway cluster_methylation Methylation Cycle SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferase Inhibition Methyltransferase->SAH Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Substrate Substrate (e.g., DNA, Protein) Substrate->Methyltransferase

Caption: Role of SAH in the methylation cycle.

References

The Unrivaled Precision of Carbon-13: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, proteomics, and drug development, the ability to trace the journey of molecules is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, stable isotope, provides a powerful lens to visualize these complex biological processes. Among the available stable isotopes, Carbon-13 (¹³C) has emerged as a gold standard, offering unparalleled advantages in precision, stability, and the depth of information it can provide. This guide offers a comprehensive comparison of ¹³C labeling with other common isotopic labels—Deuterium (²H), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O)—supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their experimental design.

The ¹³C Advantage: A Clearer Picture of Cellular Metabolism

The primary advantage of ¹³C labeling lies in its ability to directly probe the carbon backbone of molecules, the fundamental framework of metabolism. This allows for the precise tracing of metabolic pathways and the accurate quantification of metabolic fluxes—the rates of reactions within a cell.[1] Unlike other isotopes, ¹³C labeling is less prone to kinetic isotope effects and metabolic scrambling, leading to more straightforward data interpretation.

Key Advantages of ¹³C Labeling:
  • Directly Traces Carbon Metabolism: As the backbone of all organic molecules, carbon is the most direct element to trace in metabolic studies. ¹³C labeling allows researchers to follow the fate of carbon atoms from a substrate through various metabolic pathways.[1]

  • High Information Content: The analysis of mass isotopologue distributions (MIDs) of ¹³C-labeled metabolites provides rich, quantitative data that can be used to determine the relative contributions of different pathways and to calculate absolute metabolic fluxes.[1]

  • Chemical Stability: The carbon-carbon bonds labeled with ¹³C are chemically stable and not subject to exchange with the surrounding environment, unlike some other labels.[]

  • Minimal Isotope Effect: The kinetic isotope effect (KIE) for ¹³C is generally smaller than for deuterium, meaning that the substitution of ¹²C with ¹³C has a negligible impact on reaction rates, providing a more accurate representation of in vivo metabolism.

  • Versatility in Applications: ¹³C labeling is a versatile tool applicable to a wide range of research areas, including metabolic flux analysis (MFA), proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and drug metabolism studies.[1][3]

Comparative Analysis of Isotopic Labels

While other stable isotopes have their specific applications, they often present limitations that make ¹³C a more robust choice for many experimental questions.

Feature¹³C (Carbon-13)²H (Deuterium)¹⁵N (Nitrogen-15)¹⁸O (Oxygen-18)
Primary Application Metabolic Flux Analysis, Proteomics (SILAC), Drug MetabolismLipid Metabolism, Redox MetabolismProteomics (SILAC), Nitrogen MetabolismProteomics, Enzymatic Reactions
Natural Abundance ~1.1%[]~0.015%~0.37%[]~0.2%
Kinetic Isotope Effect (KIE) MinimalSignificant, can alter reaction rates[4]MinimalMinimal
Label Stability High, stable C-C bondsProne to loss through exchange reactions[5]High, stable C-N and N-H bondsCan be prone to back-exchange in aqueous solutions[6]
Information Richness High (Mass Isotopologue Distribution)[1]ModerateModerateLow (typically a single mass shift)
Cost of Labeled Precursors HighLow to ModerateModerateModerate to High

Experimental Data: ¹³C vs. Other Isotopes in Action

The superiority of ¹³C labeling is evident in the precision and clarity of the data it generates.

Metabolic Flux Analysis: ¹³C vs. ²H

A key application of isotopic labeling is Metabolic Flux Analysis (MFA), which quantifies the rates of metabolic reactions. While both ¹³C and ²H can be used for MFA, ¹³C provides more precise and reliable flux estimates due to the stability of the carbon backbone and the rich information from mass isotopologue distributions.[7][8] Deuterium labeling, while useful for tracing hydrogen atoms, is often complicated by label loss through exchange with water and significant kinetic isotope effects that can alter the very fluxes being measured.[5]

Parameter¹³C-MFA²H-MFA
Precision of Flux Estimates High (Standard deviation often ≤2%)[9]Lower, affected by label loss and KIE
Data Complexity High, requires sophisticated modelingModerate, but interpretation is complex
Potential for Artifacts LowHigh (label exchange, altered enzyme kinetics)
Quantitative Proteomics: ¹³C-SILAC vs. ¹⁵N-SILAC

In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique. Both ¹³C and ¹⁵N-labeled amino acids are employed. While both are effective, ¹³C-labeled amino acids can offer a larger mass shift, which can be advantageous in complex samples by moving the labeled peptide signals further from the unlabeled cluster, reducing spectral overlap.[3][10]

Feature¹³C-SILAC¹⁵N-SILAC
Mass Shift per Label +1 Da per ¹³C+1 Da per ¹⁵N
Potential for Mass Overlap Lower, especially with multiple labelsHigher, particularly for smaller peptides
Cost Generally higherGenerally lower
Metabolic Conversion Arginine to proline conversion can occurLess prone to metabolic conversion artifacts

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols for isotopic labeling.

¹³C Metabolic Flux Analysis (MFA) Protocol

This protocol outlines a typical workflow for a ¹³C-MFA experiment using gas chromatography-mass spectrometry (GC-MS).[6][9]

  • Cell Culture: Grow cells in a defined medium to a metabolic and isotopic steady state.

  • Labeling: Switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • Harvesting and Quenching: Rapidly quench metabolism and harvest the cells.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

  • Hydrolysis and Derivatization: Hydrolyze protein pellets to release amino acids and derivatize them to increase volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the mass isotopologue distributions of the derivatized amino acids.

  • Data Analysis: Correct for the natural abundance of ¹³C and use metabolic flux analysis software to calculate intracellular fluxes.

Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture (Steady State) B ¹³C Labeling A->B C Harvesting & Quenching B->C D Metabolite Extraction C->D E Hydrolysis & Derivatization D->E F GC-MS Analysis E->F G Data Analysis (Flux Calculation) F->G

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

¹⁵N Quantitative Proteomics (SILAC) Protocol

This protocol describes a typical SILAC experiment for quantitative proteomics.[11][12]

  • Cell Culture: Grow two populations of cells in parallel. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium containing ¹⁵N-labeled essential amino acids (e.g., lysine and arginine).

  • Incorporation: Culture the cells for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins from both "light" and "heavy" populations.

  • Protein Quantification and Mixing: Quantify the protein content from each lysate and mix them in a 1:1 ratio.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides and proteins based on the mass shift of the ¹⁵N-labeled peptides compared to their "light" counterparts.

Workflow for ¹⁵N SILAC Proteomics

SILAC_Workflow cluster_labeling Metabolic Labeling A1 Light Medium (¹⁴N Amino Acids) B Cell Lysis & Protein Extraction A1->B A2 Heavy Medium (¹⁵N Amino Acids) A2->B C Protein Quantification & Mixing (1:1) B->C D Protein Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Caption: A standard workflow for quantitative proteomics using ¹⁵N-SILAC.

Signaling Pathway Example: Glycolysis and TCA Cycle

The power of ¹³C labeling is exemplified in its ability to trace the flow of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. By using specifically labeled glucose, such as [1,2-¹³C₂]-glucose, researchers can distinguish between different metabolic routes.

Tracing ¹³C through Glycolysis and the TCA Cycle

Glycolysis_TCA cluster_glycolysis Glycolysis cluster_tca TCA Cycle [1,2-¹³C₂]-Glucose [1,2-¹³C₂]-Glucose G6P G6P [1,2-¹³C₂]-Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP DHAP DHAP F1,6BP->DHAP GAP GAP F1,6BP->GAP ¹³C at C2,3 Pyruvate Pyruvate GAP->Pyruvate ¹³C at C2,3 Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA ¹³C at C1,2 Citrate Citrate Acetyl-CoA->Citrate ¹³C labeled Isocitrate Isocitrate Citrate->Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified pathway showing the flow of ¹³C from [1,2-¹³C₂]-glucose.

Conclusion

While various isotopic labels have their niche applications, ¹³C labeling stands out for its robustness, high information content, and direct relevance to the fundamental carbon framework of metabolism. For researchers aiming to achieve the highest precision in metabolic flux analysis, gain deep insights into proteome dynamics, or elucidate the metabolic fate of drug compounds, ¹³C labeling offers a powerful and versatile toolkit. The initial investment in ¹³C-labeled substrates is often outweighed by the quality and clarity of the resulting data, making it an indispensable technique in modern biological and pharmaceutical research.

References

A Comparative Analysis of METTL3 Inhibitors Utilizing SAH-13C10 as a Reference Point

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent METTL3 inhibitors, supported by experimental data. The analysis focuses on inhibitors' performance, experimental methodologies, and their impact on key signaling pathways.

The methyltransferase-like 3 (METTL3) enzyme, a key component of the N6-methyladenosine (m6A) writer complex, has emerged as a significant target in cancer research and other diseases. The development of small molecule inhibitors against METTL3 is a rapidly advancing field. This guide provides a comparative overview of several key inhibitors, using the product of the methylation reaction, S-Adenosylhomocysteine (SAH), and its isotopically labeled form, SAH-13C10, as a conceptual and methodological reference for their evaluation.

Performance Comparison of METTL3 Inhibitors

The inhibitory potency of various compounds against METTL3 has been evaluated through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the reported IC50 values for several notable METTL3 inhibitors.

InhibitorBiochemical IC50Cellular IC50Cell Line(s) for Cellular IC50Reference(s)
STM2457 16.9 nM2.2 µMMOLM-13[1][2]
UZH1a 280 nM4.6 µMMOLM-13[1]
Quercetin 2.73 µM73.51 µM (MIA PaCa-2), 99.97 µM (Huh7)MIA PaCa-2, Huh7[3][4]
Luteolin 6.23 µMNot ReportedNot Reported[3]
Scutellarin 19.93 µMNot ReportedNot Reported[3]
Adenosine 495 µMNot ReportedNot Reported[5]

Key Signaling Pathways Modulated by METTL3 Inhibition

METTL3-mediated m6A modification plays a crucial role in regulating the expression of genes involved in various signaling pathways critical for cell proliferation, survival, and differentiation. Inhibition of METTL3 can, therefore, significantly impact these pathways.

METTL3_Signaling_Pathways cluster_upstream Upstream Regulation cluster_downstream Downstream Signaling Pathways METTL3 METTL3 PI3K_AKT PI3K/Akt Pathway METTL3->PI3K_AKT regulates Wnt_beta_catenin Wnt/β-catenin Pathway METTL3->Wnt_beta_catenin regulates MAPK MAPK Pathway METTL3->MAPK regulates Cell_Proliferation Cell_Proliferation PI3K_AKT->Cell_Proliferation promotes Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival promotes Wnt_beta_catenin->Cell_Proliferation promotes MAPK->Cell_Proliferation promotes

Caption: METTL3 regulates key oncogenic signaling pathways.

Inhibition of METTL3 has been shown to downregulate key components of these pathways. For instance, METTL3 knockdown can inhibit the PI3K/Akt pathway.[6] Similarly, METTL3 can activate the Wnt/β-catenin pathway, and its inhibition can suppress this signaling cascade.[7] The MAPK pathway is another downstream target regulated by METTL3.

Experimental Methodologies

The evaluation of METTL3 inhibitors relies on a variety of robust biochemical and cellular assays. SAH and its labeled form, this compound, are central to many of these methods as they are direct products of the METTL3-catalyzed reaction.

Biochemical Assays for METTL3 Activity

These assays directly measure the enzymatic activity of METTL3 and its inhibition.

Biochemical_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme METTL3/METTL14 Complex SAH_Detection Quantification of SAH (e.g., Mass Spectrometry, TR-FRET) Enzyme->SAH_Detection Substrates SAM + RNA Substrate Substrates->SAH_Detection Inhibitor Test Inhibitor Inhibitor->Enzyme inhibits IC50_Calculation IC50 Determination SAH_Detection->IC50_Calculation leads to

Caption: General workflow for biochemical METTL3 inhibitor assays.

1. RapidFire™ Mass Spectrometry-based Assay:

  • Principle: This high-throughput assay directly measures the production of S-Adenosylhomocysteine (SAH), a product of the methyltransferase reaction.[1]

  • Protocol Outline:

    • The METTL3/METTL14 enzyme complex is incubated with the methyl donor S-adenosylmethionine (SAM), an RNA substrate, and the test inhibitor.

    • The reaction is quenched.

    • The amount of SAH produced is quantified using a RapidFire high-throughput mass spectrometry system. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.

    • IC50 values are determined by measuring enzyme activity over a range of inhibitor concentrations.[2]

2. AptaFluor® SAH Methyltransferase Assay:

  • Principle: This is a fluorescence-based assay that utilizes an RNA aptamer that specifically binds to SAH.[8] Binding of SAH causes a conformational change in the aptamer, leading to a change in a fluorescence resonance energy transfer (FRET) signal.

  • Protocol Outline:

    • The METTL3/METTL14 enzymatic reaction is performed in the presence of the test inhibitor.

    • A detection solution containing the SAH-sensing aptamer labeled with a FRET donor and acceptor is added.

    • The FRET signal is measured, which is proportional to the amount of SAH produced.

    • A standard curve is generated using known concentrations of SAH to quantify the amount of product formed.[9][10]

Cellular Assays for METTL3 Inhibition

These assays assess the effect of inhibitors on METTL3 activity within a cellular context.

1. Quantification of Cellular m6A Levels:

  • Principle: To determine the effectiveness of a METTL3 inhibitor in a cellular environment, the overall level of m6A in cellular RNA is measured.

  • Methods:

    • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and quantitative method.[11]

      • Total RNA is extracted from cells treated with the inhibitor.

      • mRNA is purified from the total RNA.

      • The mRNA is digested into single nucleosides.

      • The amounts of adenosine and N6-methyladenosine are quantified by UPLC-MS/MS, and the m6A/A ratio is calculated.

    • m6A-ELISA: A simpler, antibody-based method for relative quantification of m6A levels.[12]

      • mRNA is isolated from treated cells.

      • The mRNA is immobilized on a plate.

      • A specific anti-m6A antibody is used to detect the m6A modification, followed by a secondary antibody conjugated to an enzyme for signal generation.

2. Cell Viability and Proliferation Assays:

  • Principle: These assays measure the impact of METTL3 inhibition on cancer cell growth and survival.

  • Method (e.g., CCK-8 Assay): [3][4]

    • Cancer cells are seeded in a multi-well plate and treated with various concentrations of the METTL3 inhibitor.

    • After a specific incubation period, a CCK-8 solution is added to the wells.

    • The absorbance is measured, which is proportional to the number of viable cells.

    • The cellular IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.[3]

Conclusion

The landscape of METTL3 inhibitors is rapidly evolving, with several promising compounds demonstrating potent biochemical and cellular activity. The comparative data presented here, alongside detailed experimental methodologies, provides a valuable resource for researchers in the field. The use of SAH and its isotopically labeled form, this compound, remains a cornerstone for the accurate in vitro characterization of these inhibitors. Future research will likely focus on improving the cellular potency and selectivity of these compounds and further elucidating their precise mechanisms of action within the complex network of cellular signaling pathways.

References

Performance Validation of SAH-13C10 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of S-Adenosylhomocysteine (SAH) in various biological matrices, with a focus on the performance of stable isotope-labeled internal standards, including SAH-13C10 and its alternatives. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into expected performance metrics and detailed experimental protocols to support your research and development needs.

Introduction to SAH and the Role of this compound

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions, formed by the demethylation of S-adenosylmethionine (SAM). The ratio of SAM to SAH is often considered an indicator of the cellular methylation capacity. Accurate quantification of SAH in biological samples such as plasma, serum, and tissue homogenates is crucial for studying various physiological and pathological processes.

This compound is a stable isotope-labeled version of SAH, where ten carbon atoms are replaced with the heavy isotope 13C. This makes it an ideal internal standard for quantitative analysis by mass spectrometry. In stable isotope dilution mass spectrometry (SID-MS), a known amount of the labeled standard is added to the sample at the beginning of the workflow. It co-elutes with the endogenous (unlabeled) analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation, chromatographic separation, and ionization efficiency.

Comparative Performance Data

Table 1: Performance in Human Plasma

ParameterMethod 1 (d5-SAH)Method 2 (d4-SAH)
Linearity Range 16 - 1024 nmol/L12.5 - 5000 nmol/L[1]
Lower Limit of Quantification (LLOQ) 16 nmol/L12.5 nmol/L[1]
Intra-day Precision (%CV) < 9.8%Not Reported
Inter-day Precision (%CV) 8.4 - 9.8%Not Reported
Accuracy (% Recovery) 97.9 - 99.3%Not Reported

Table 2: Performance in Human Serum

ParameterMethod 3 (13C5-SAH)
Linearity Range Not Specified
Lower Limit of Quantification (LLOQ) Not Specified
Intra-assay Precision (%CV) 17%[2]
Inter-assay Precision (%CV) Not Reported
Accuracy (% Recovery) Not Reported
Reference Interval 8 - 26 nmol/L[2]

Table 3: Performance in Mouse Tissues (Liver)

ParameterMethod 4 (d4-SAH)
Linearity Range Not Specified
Lower Limit of Detection (LOD) 1 nmol/L
Intra-assay Precision (%CV) < 9%[3][4]
Inter-assay Precision (%CV) < 13%[3][4]
Accuracy 98 - 105%[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the validation of SAH quantification assays. These protocols are based on established and published methods and can be adapted for use with this compound.

Sample Preparation (Human Plasma)

This protocol is a common method for extracting SAH from plasma samples.

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known amount of this compound solution (concentration will depend on the expected endogenous levels and instrument sensitivity).

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines a typical liquid chromatography and mass spectrometry setup for SAH analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes is typical to ensure good separation from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous SAH and the this compound internal standard.

      • SAH (unlabeled): m/z 385 → 136

      • This compound (labeled): m/z 395 → 146 (Note: The exact m/z will depend on the specific labeling pattern of the standard used).

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Visualizations

Signaling Pathway

SAH_Metabolic_Pathway cluster_0 Methionine Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, protein) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product CH3

Caption: The central role of SAH in the methionine cycle.

Experimental Workflow

SAH_Quantification_Workflow cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Sample Preparation (Protein Precipitation, Extraction) Spike->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation) MS_Detection->Data_Analysis Quantification Concentration Determination Data_Analysis->Quantification

Caption: General workflow for SAH quantification using a labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate and precise quantification of SAH in complex biological matrices. The presented data from validated LC-MS/MS methods using analogous internal standards demonstrate that high sensitivity, accuracy, and precision are achievable. Researchers and drug development professionals can adapt the provided experimental protocols to establish and validate robust analytical methods for SAH measurement, thereby facilitating a deeper understanding of its role in health and disease. The key to a successful validation lies in the careful optimization of each step of the workflow, from sample preparation to data analysis.

References

Quantitative Analysis of Small Molecules: A Comparative Guide to Assay Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of small molecules is a critical aspect of preclinical and clinical studies. The choice of analytical method can significantly impact data quality, with linearity and dynamic range being paramount for reliable results. This guide provides a comparative overview of common assay platforms used for the quantification of small molecules, with a focus on their performance in terms of linearity and analytical range. While the specific molecule "SAH-13C10" is not publicly documented, this guide will address the broader context of quantifying novel small molecules, for which a variety of analytical techniques can be employed.

Comparison of Quantitative Assay Platforms for Small Molecules

The selection of an appropriate assay depends on various factors including the required sensitivity, throughput, sample matrix, and the availability of specific reagents. Below is a comparison of several widely used technologies for small molecule quantification.

FeatureCompetitive ELISALC-MS/MSSurface Plasmon Resonance (SPR)HTRFAlphaLISA
Principle Competitive binding of a labeled antigen and the analyte to a limited number of antibody binding sites.[1][2]Separation by liquid chromatography followed by mass-based detection and quantification.[3][4][5]Label-free detection of binding events at a sensor surface based on changes in refractive index.[6][7]Homogeneous proximity-based assay using time-resolved fluorescence resonance energy transfer (TR-FRET).[8][9][10][11]Homogeneous proximity-based assay using singlet oxygen energy transfer between donor and acceptor beads.[12][13][14][15]
Typical Linear Dynamic Range 2-3 orders of magnitude.[1][16]3-5 orders of magnitude.[3][4]2-3 orders of magnitude.3-4 orders of magnitude.Up to ~5 orders of magnitude.[13]
Sensitivity pg/mL to ng/mL range.[16]fg/mL to pg/mL range.ng/mL to µg/mL range.[17]pg/mL to ng/mL range.pg/mL to ng/mL range.
Throughput High (96- or 384-well plates).Low to Medium.Low to Medium.High (384- or 1536-well plates).[9]High (384- or 1536-well plates).[12]
Sample Matrix Complexity Can be susceptible to matrix effects.Can be affected by matrix effects, but often mitigated by chromatography.[18]Can be sensitive to matrix components.Generally robust to matrix effects due to time-resolved detection.[10]Generally robust to matrix effects.
Label Requirement Requires a labeled competitor.Label-free.Label-free.Requires fluorescently labeled reagents.Requires antibody- or streptavidin-coated beads.
Instrumentation Plate reader.LC-MS/MS system.SPR instrument.TR-FRET-capable plate reader.Plate reader with AlphaLISA capabilities.

Experimental Protocol: Assessing Linearity and Range of a Competitive Immunoassay

This protocol outlines a general procedure for determining the dilutional linearity and dynamic range of a competitive immunoassay for a small molecule.

Objective: To determine the concentration range over which the assay signal is linear and to define the upper and lower limits of quantification (ULOQ and LLOQ).

Materials:

  • 96-well microplate coated with the capture antibody.

  • Standard of the small molecule analyte of known concentration.

  • Enzyme-labeled version of the small molecule (tracer).

  • Sample matrix (e.g., serum, plasma, buffer).

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Plate reader.

Procedure:

  • Preparation of Standards: Prepare a serial dilution of the small molecule standard in the sample matrix to create a standard curve. The concentration range should span the expected analytical range of the assay.

  • Sample Preparation:

    • For dilutional linearity, spike a sample with a high concentration of the analyte (above the expected ULOQ).

    • Serially dilute the spiked sample in the sample matrix.

  • Assay Procedure (Competitive Format):

    • Add standards and diluted samples to the antibody-coated wells.

    • Immediately add the enzyme-labeled tracer to all wells.

    • Incubate to allow for competitive binding. In a competitive ELISA, a lower concentration of the analyte in the sample results in a higher signal, and vice-versa.[1]

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to develop a signal.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal (e.g., absorbance) against the logarithm of the standard concentrations. A four-parameter logistic (4-PL) curve fit is commonly used for competitive ELISAs.[19]

    • Determine the concentration of the analyte in the diluted samples by interpolating their signals from the standard curve.

    • Correct the calculated concentrations for the dilution factor.

    • Linearity Assessment: Plot the measured concentrations against the expected concentrations. The relationship should be linear with a slope close to 1 and a high coefficient of determination (R² > 0.99). The acceptable deviation from the expected concentration is typically within ±20%.[20]

    • Range Determination: The linear range is the concentration range over which the assay is precise and accurate.[1] The LLOQ and ULOQ are the lowest and highest concentrations, respectively, that meet the predefined criteria for accuracy and precision (e.g., within 20% of the nominal value and a coefficient of variation (CV) of <20%).

Visualizing Experimental Workflows and Principles

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Std_Prep Prepare Standards Add_Reagents Add Standards, Samples, and Tracer to Plate Std_Prep->Add_Reagents Sample_Spike Spike Sample Serial_Dilution Serially Dilute Sample_Spike->Serial_Dilution Serial_Dilution->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calc_Conc Calculate Concentrations Std_Curve->Calc_Conc Assess_Linearity Assess Linearity & Range Calc_Conc->Assess_Linearity G cluster_well Microplate Well Antibody Capture Antibody Analyte Analyte (this compound) Antibody->Analyte Binds if present Tracer Labeled Analyte (Tracer) Antibody->Tracer Competes for binding Signal Signal Tracer->Signal Generates Signal

References

A Researcher's Guide to S-Adenosylhomocysteine (SAH) Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of S-Adenosylhomocysteine (SAH), a critical regulator of cellular methylation, is paramount. This guide provides an objective comparison of prevalent analytical methods for SAH quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

SAH is a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions and a potent inhibitor of methyltransferases. The ratio of SAM to SAH is often used as an indicator of the cell's methylation potential.[1] Dysregulation of this ratio has been implicated in various pathological conditions, making the precise measurement of SAH crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutics. This guide explores and compares three major analytical platforms for SAH quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Performance of SAH Quantification Methods

The choice of an analytical method for SAH quantification is often dictated by the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA-based methods, drawing from various published studies.

FeatureLC-MS/MSHPLC-UVELISA
Principle Separation by liquid chromatography followed by mass-based detection and quantification of molecular fragments.[2]Separation by liquid chromatography followed by quantification based on the absorbance of UV light.[3]Competitive immunoassay utilizing specific antibodies for SAH detection.[4]
Sensitivity (LOD) 1 nM - 8 nM[5][6]~1 µM[7]~0.2 µM[1]
Sensitivity (LOQ) 3 nM - 16 nM[5][6]Not consistently reportedNot consistently reported
Linearity Range 12.5 - 5000 nmol/L[8]0.75 - 2.5 µM[7]Varies by kit
Specificity HighModerateModerate to High
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the metabolic context of SAH and a generalized workflow for its quantification.

SAH_Metabolic_Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Methionine Methionine Homocysteine->Methionine Methionine Synthase Methylated_Substrate Methylated Substrate Substrate Substrate Substrate->Methylated_Substrate Methyltransferase

Figure 1: S-Adenosylhomocysteine Metabolic Pathway.

SAH_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample_Collection Sample Collection (Plasma, Serum, Cells) Extraction Extraction / Protein Precipitation Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Chromatographic Separation (LC-MS/MS, HPLC) Extraction->LC_Separation Immunoassay Immunoassay (ELISA) Extraction->Immunoassay Derivatization->LC_Separation MS_Detection Mass Spectrometry LC_Separation->MS_Detection UV_Detection UV Detection LC_Separation->UV_Detection Colorimetric_Detection Colorimetric/Fluorometric Detection Immunoassay->Colorimetric_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis UV_Detection->Data_Analysis Colorimetric_Detection->Data_Analysis

Figure 2: Generalized Experimental Workflow for SAH Quantification.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

LC-MS/MS for SAH Quantification

Liquid Chromatography-Tandem Mass Spectrometry is considered the gold standard for SAH quantification due to its high sensitivity and specificity.[9]

a. Sample Preparation:

  • To 20 µL of plasma or other biological samples, add an internal standard solution containing heavy isotope-labeled SAH (e.g., ²H₄-SAH).[2]

  • Precipitate proteins by adding a solvent like acetone, followed by vortexing and incubation at 4°C.[5]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a small volume for analysis.[2] Some protocols may involve a solid-phase extraction (SPE) for further cleanup.[10]

b. Chromatographic Separation:

  • Utilize a reversed-phase C18 column or a specialized column like a porous graphitic carbon column for chromatographic separation.[10][11]

  • Employ a binary gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[2][9]

  • The flow rate and gradient are optimized to achieve good separation of SAH from other matrix components.[9]

c. Mass Spectrometric Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[2]

  • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[9]

  • The precursor ion for SAH is typically m/z 385.1, and a common product ion for quantification is m/z 136.2, corresponding to the adenine fragment.[5]

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.[5]

HPLC-UV for SAH Quantification

High-Performance Liquid Chromatography with UV detection is a more accessible method, though generally less sensitive than LC-MS/MS.[3]

a. Sample Preparation:

  • Deproteinize plasma samples using an acid such as trichloroacetic acid.[3]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane before injection.[3]

b. Chromatographic Separation:

  • Use a reversed-phase C18 column for separation.[3]

  • The mobile phase often consists of a phosphate buffer and an organic modifier like methanol.[3]

  • Isocratic or gradient elution can be employed to resolve SAH from interfering compounds.

c. UV Detection:

  • Set the UV detector to a wavelength of 254 nm for the detection of SAH.[3]

  • Quantify SAH by comparing the peak area of the sample to a standard curve of known SAH concentrations.[3]

ELISA for SAH Quantification

Enzyme-Linked Immunosorbent Assay offers a high-throughput and relatively simple method for SAH measurement.

a. Principle: These are typically competitive ELISAs where SAH in the sample competes with a labeled or plate-bound SAH for binding to a limited amount of anti-SAH antibody.[4] The amount of signal generated is inversely proportional to the concentration of SAH in the sample.

b. General Protocol:

  • Prepare standards and samples. Plasma or serum samples may require dilution.[4]

  • Add standards and samples to the wells of a microplate pre-coated with an SAH conjugate or antibody.

  • Add an HRP-conjugated anti-SAH antibody to each well.[4]

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to develop a colorimetric signal.[4]

  • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).[4]

  • Calculate the SAH concentration in the samples by interpolating from the standard curve.

Conclusion

The selection of an appropriate method for S-Adenosylhomocysteine quantification is a critical step in experimental design. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise measurement of low SAH concentrations. HPLC-UV provides a cost-effective alternative when the expected SAH levels are within its detection range. ELISA kits are well-suited for high-throughput screening and clinical studies where ease of use is a priority. By carefully considering the performance characteristics and methodological details presented in this guide, researchers can confidently choose the most suitable approach to advance their investigations into the vital role of SAH in health and disease.

References

Safety Operating Guide

Personal protective equipment for handling SAH-13C10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SAH-13C10 (S-Adenosylhomocysteine-13C10), ensuring laboratory safety and procedural accuracy.

This compound, a stable isotope-labeled form of S-Adenosylhomocysteine (SAH), is a crucial tool in metabolic research, serving as a tracer and internal standard for quantitative analyses.[1][2] While invaluable for experimental accuracy, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to the following PPE and safety protocols is mandatory when handling this compound. The quantitative recommendations are summarized in the table below.

Equipment/ControlSpecificationPurpose
Ventilation Use in a well-ventilated area with appropriate exhaust ventilation.To prevent inhalation of dust or aerosols.[3]
Eye Protection Safety glasses with side-shields.To protect against splashes and eye irritation.[3]
Hand Protection Protective gloves (impervious).To prevent skin contact and irritation.[3]
Body Protection Laboratory coat (impervious clothing).To protect skin and personal clothing from contamination.[3]
Respiratory Suitable respirator.Required if ventilation is inadequate or dust/aerosols are generated.[3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3]To prevent ingestion and contamination.[3]

Experimental Protocols: Safe Handling and Storage

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also very toxic to aquatic life with long-lasting effects.[3]

Handling:

  • Avoid the formation of dust and aerosols.[3]

  • Avoid inhalation of the substance.[3]

  • Prevent contact with skin and eyes.[3]

  • Use only in areas with appropriate exhaust ventilation.[3]

Storage:

  • Keep the container tightly sealed.[3]

  • Store in a cool, well-ventilated area.[3]

  • Recommended storage temperature is -20°C for powder or -80°C when in solvent.[3]

First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent its release into the environment.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • Do not allow the product to enter drains, water courses, or the soil.[3]

  • Collect any spillage.[3]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from receipt to disposal.

SAH13C10_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive this compound Store Store at -20°C / -80°C Receive->Store Verify Integrity DonPPE Don Appropriate PPE Store->DonPPE Before Handling Weigh Weigh in Ventilated Area DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Waste (Approved Facility) Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.